Mutant IDH1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-cyclopropyl-6-[(3R)-3-cyclopropyl-4-(3-methoxypropanoyl)piperazin-1-yl]-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-25(2)12-18-19(13-26)24(27-23(17-6-7-17)20(18)15-32-25)28-9-10-29(22(30)8-11-31-3)21(14-28)16-4-5-16/h16-17,21H,4-12,14-15H2,1-3H3/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDMXEAGAZOBEM-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(C(C3)C4CC4)C(=O)CCOC)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN([C@@H](C3)C4CC4)C(=O)CCOC)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Role of Mutant IDH1 R132H in Gliomagenesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, particularly the R132H substitution, are a defining feature of a large subset of gliomas, especially lower-grade gliomas and secondary glioblastomas.[1][2] This mutation imparts a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG has profound effects on cellular metabolism and epigenetics, driving tumorigenesis through a variety of mechanisms.[3] This technical guide provides a comprehensive overview of the role of IDH1 R132H in gliomagenesis, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.
The Neomorphic Enzymatic Activity of IDH1 R132H
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH. The R132H mutation, located in the enzyme's active site, ablates this canonical function and confers a new ability to reduce α-KG to 2-HG in an NADPH-dependent manner.
Enzyme Kinetics
The kinetic parameters of wild-type IDH1 and the R132H mutant highlight the shift in enzymatic activity.
Table 1: Kinetic Parameters of Wild-Type and R132H IDH1
| Enzyme | Reaction | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) |
| Wild-Type IDH1 | Oxidative Decarboxylation | Isocitrate | 13 µM | 1.8 s⁻¹ | 0.14 µM⁻¹s⁻¹ |
| IDH1 R132H | Reduction | α-Ketoglutarate | 2.3 mM | 1.6 s⁻¹ | 0.7 mM⁻¹s⁻¹ |
Production of 2-Hydroxyglutarate (2-HG)
The production of 2-HG is a hallmark of IDH1-mutant gliomas, with levels significantly elevated compared to wild-type tumors.
Table 2: 2-Hydroxyglutarate (2-HG) Levels in Glioma
| Glioma Type | 2-HG Concentration | Method | Reference |
| IDH1 R132H Mutant Tumors | 5 - 35 µmol/g | Mass Spectrometry | |
| IDH1 Wild-Type Tumors | >100-fold lower than mutant | Mass Spectrometry | |
| IDH1 R132H Mutant Tumors | 9.06 ± 0.87 µmol/g | Magnetic Resonance Spectroscopy (MRS) | |
| IDH2 R172K Mutant Tumors | 2.53 ± 0.75 µmol/g | Magnetic Resonance Spectroscopy (MRS) |
Downstream Effects of 2-HG Accumulation
2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, which include enzymes involved in epigenetic regulation and other cellular processes.
Epigenetic Alterations
The inhibition of histone and DNA demethylases by 2-HG leads to a global hypermethylation phenotype known as the Glioma CpG Island Methylator Phenotype (G-CIMP).
Table 3: DNA Methylation Changes in IDH1 R132H Glioma
| Comparison | Number of Differentially Methylated Probes | Direction of Change | Reference |
| IDH1 R132H vs. non-R132H mutated tumors | 2461 | Reduction in beta values > 0.2 in R132H | |
| IDH1 R132H vs. non-R132H mutated tumors (TCGA dataset) | - | Striking increase in non-R132H |
Metabolic Reprogramming
The production of 2-HG consumes α-KG and NADPH, impacting the TCA cycle and cellular redox balance.
Signaling Pathways in IDH1 R132H Gliomagenesis
The metabolic and epigenetic alterations induced by IDH1 R132H have widespread effects on cellular signaling pathways.
Core Signaling Pathway of IDH1 R132H
Caption: The core signaling pathway of IDH1 R132H in gliomagenesis.
Experimental Models and Protocols
The study of IDH1 R132H in gliomagenesis relies on a variety of in vitro and in vivo models.
RCAS/TVA Mouse Model of Glioma
This model allows for the somatic transfer of genes into specific cell types in the mouse brain.
References
The Oncometabolite 2-Hydroxyglutarate: An In-Depth Technical Guide to its Epigenetic Effects in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accumulation of the oncometabolite 2-hydroxyglutarate (2-HG) in various cancers represents a pivotal link between cellular metabolism and the epigenetic landscape. Produced predominantly due to gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes, 2-HG acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases. This inhibition profoundly disrupts the normal function of key epigenetic modifiers, including the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases. The downstream consequences are widespread alterations in DNA and histone methylation patterns, leading to aberrant gene expression and the promotion of tumorigenesis. This technical guide provides a comprehensive overview of the epigenetic effects of 2-HG in cancer, detailing its mechanism of action, impact on DNA and histone modifications, and the experimental protocols used to investigate these phenomena.
Introduction: The Discovery of an Oncometabolite
Mutations in the isocitrate dehydrogenase (IDH) enzymes are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, enabling the enzymes to convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG to millimolar concentrations in cancer cells is a key event in the pathogenesis of these malignancies. 2-HG exists in two enantiomeric forms, D-2-HG and L-2-HG. While IDH mutations primarily produce D-2-HG, elevations of L-2-HG have been noted in other cancers, such as renal cell carcinoma, often due to reduced expression of L-2-HG dehydrogenase (L2HGDH).[3] Both enantiomers are implicated in epigenetic dysregulation.
Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases
The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases. These enzymes play critical roles in various cellular processes, including epigenetic regulation. The primary targets of 2-HG in the context of cancer epigenetics are the TET DNA hydroxylases and the JmjC domain-containing histone demethylases. By binding to the active sites of these enzymes, 2-HG prevents their normal catalytic activity, leading to a global disruption of the epigenome.
Impact on DNA Methylation
The TET family of enzymes (TET1, TET2, and TET3) are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. 2-HG-mediated inhibition of TET enzymes leads to a significant reduction in global 5hmC levels and a corresponding increase in DNA hypermethylation, particularly at CpG islands, a phenomenon known as the CpG island methylator phenotype (G-CIMP). This hypermethylation results in the silencing of tumor suppressor genes and genes involved in cellular differentiation.
Quantitative Data on 2-HG Inhibition of TET Enzymes
| Enzyme | Enantiomer | IC50 | Cancer Type Context |
| TET1 | D-2-HG | - | Glioma, AML |
| TET2 | D-2-HG | - | Glioma, AML |
| TETs (general) | L-2-HG | - | Renal Cell Carcinoma |
Note: Specific IC50 values for TET enzymes are not consistently reported in the initial search results, but the inhibitory effect is well-established.
Impact on Histone Methylation
The JmjC domain-containing histone demethylases are a large family of enzymes that remove methyl groups from lysine residues on histone tails. These modifications play a crucial role in regulating chromatin structure and gene expression. 2-HG inhibits several JmjC demethylases, leading to the accumulation of repressive histone marks, such as H3K9me3 and H3K27me3, as well as alterations in activating marks like H3K4me3 and H3K36me3. This contributes to gene silencing and a block in cellular differentiation.
Quantitative Data on 2-HG Inhibition of JmjC Demethylases
| Enzyme | Enantiomer | IC50 (µM) | Histone Mark |
| JMJD2A | R-2-HG | ~25 | H3K9me3, H3K36me3 |
| KDM4A | D-2-HG | - | H3K9me3, H3K36me3 |
| KDM4C | D-2-HG | - | H3K9me3 |
| KDM5 | R-2-HG | - | H3K4me3 |
| KDM7A | D-2-HG | - | H3K9me2, H3K27me2 |
| Rph1 (yeast homolog of KDM4) | 2-HG | - | H3K36me2/3 |
Note: This table summarizes available data; a comprehensive list of all inhibited JmjC demethylases and their precise IC50 values requires further specific biochemical studies.
Signaling Pathways and Downstream Consequences
The epigenetic alterations induced by 2-HG have profound effects on various signaling pathways, contributing to tumorigenesis. These include:
-
Blocked Cellular Differentiation: Hypermethylation of promoters of lineage-specific differentiation genes maintains cells in an undifferentiated, stem-cell-like state, which is a hallmark of cancer.
-
Impaired DNA Repair: 2-HG can impair homologous recombination-based DNA repair, leading to a "BRCAness" phenotype and increased sensitivity to PARP inhibitors. This is partly due to hypermethylation affecting the binding of DNA repair proteins.
-
Altered Gene Expression: The global changes in DNA and histone methylation lead to the dysregulation of a multitude of genes, including tumor suppressors and oncogenes.
-
Angiogenesis: D-2-HG has been shown to induce angiogenic activity through the VEGFR2 signaling pathway.
-
Immune Evasion: The hypermethylator phenotype induced by 2-HG can alter the interaction of the immune system with the tumor.
Experimental Protocols
Investigating the epigenetic effects of 2-HG requires a range of molecular biology techniques. Below are detailed methodologies for key experiments.
Analysis of DNA Methylation: Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is the gold standard for single-nucleotide resolution analysis of genome-wide DNA methylation.
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest.
-
Library Preparation:
-
Fragment genomic DNA to the desired size.
-
Ligate methylated sequencing adapters to the DNA fragments.
-
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the ligated adapters. The uracils are replicated as thymines during PCR.
-
Sequencing: Perform high-throughput sequencing of the amplified library.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify methylation levels at each CpG site by comparing the number of cytosine reads (methylated) to the number of thymine reads (unmethylated).
-
TET Enzyme Activity Assay
These assays measure the ability of TET enzymes to hydroxylate 5mC.
In Vitro Enzymatic Assay:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
HEPES buffer (pH 7.9)
-
NaCl
-
Fe(NH₄)₂(SO₄)₂ (iron source)
-
Ascorbate (reducing agent)
-
α-ketoglutarate (cofactor)
-
DTT
-
ATP
-
-
Add a double-stranded DNA substrate containing 5mC.
-
Initiate the reaction by adding purified wild-type or mutant TET protein.
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 40 minutes for endpoint assays, or shorter for kinetic studies).
-
Detection of 5hmC: The formation of 5hmC can be detected by several methods:
-
2D-TLC or Mass Spectrometry: For direct quantification of modified cytosines.
-
ELISA-based assays: Use a specific antibody to detect 5hmC on a coated substrate.
-
Chemiluminescent Assays: A specific antibody recognizes the hydroxymethylated product, and a secondary HRP-labeled antibody generates a chemiluminescent signal.
-
JmjC Histone Demethylase Activity Assay
These assays measure the removal of methyl groups from histone substrates.
In Vitro Demethylase Assay:
-
Reaction Setup (for Fe(II)- and α-KG-dependent JmjCs):
-
Prepare a reaction buffer containing HEPES, FeSO₄, α-ketoglutarate, and ascorbate.
-
Add a methylated histone substrate (e.g., purified histones or a synthetic peptide).
-
Initiate the reaction by adding the purified JmjC demethylase.
-
-
Incubation: Incubate at 37°C for a defined period.
-
Detection of Demethylation:
-
Immunoblotting: Use site-specific methyl-histone antibodies to detect the decrease in the methylation state of the substrate.
-
Mass Spectrometry: Detect the reduction in the mass of histone peptides corresponding to the removal of methyl groups.
-
Formaldehyde Release Assay: Use a radiolabeled methylated substrate and measure the release of radiolabeled formaldehyde.
-
Bioluminescent Succinate Detection: Measure the production of succinate, a byproduct of the demethylation reaction, using a luciferase-based assay.
-
Conclusion and Future Directions
The discovery of 2-HG as an oncometabolite has fundamentally changed our understanding of the interplay between metabolism and epigenetics in cancer. Its role as a competitive inhibitor of TET and JmjC enzymes provides a clear mechanism for the widespread epigenetic alterations observed in IDH-mutant and other 2-HG-accumulating tumors. The development of inhibitors targeting mutant IDH enzymes has shown clinical promise, underscoring the therapeutic potential of targeting this metabolic-epigenetic axis.
Future research will likely focus on further elucidating the specific downstream targets of 2-HG-induced epigenetic changes, understanding the context-dependent roles of different JmjC demethylases, and exploring the potential for combinatorial therapies that target both the metabolic and epigenetic vulnerabilities of these cancers. The continued refinement of experimental protocols will be crucial for advancing our knowledge in this exciting and rapidly evolving field.
References
In-depth Technical Guide on the Structural Biology of Mutant IDH1 Inhibitor Binding to IDH1 R132H
A comprehensive analysis of a representative inhibitor, Ivosidenib (AG-120), due to the absence of detailed structural and experimental data for "Mutant IDH1-IN-4".
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H substitution, are a hallmark of several cancers, including gliomas and acute myeloid leukemia (AML).[1][2][3] This mutation imparts a neomorphic function, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[4] High levels of D-2HG disrupt cellular metabolism and epigenetic regulation, contributing to tumorigenesis. The development of inhibitors targeting the mutant IDH1 enzyme is therefore a critical therapeutic strategy.
While the query specified "this compound," a thorough search of scientific literature and databases did not yield detailed structural biology data or experimental protocols for this specific compound. The available information is limited to its inhibitory activity, with IC50 values of ≤ 0.5 μM in cells with the IDH1 R132H mutation.
To fulfill the request for an in-depth technical guide, this document will focus on a well-characterized, structurally elucidated inhibitor of IDH1 R132H, Ivosidenib (AG-120) . The extensive publicly available data for Ivosidenib allows for a comprehensive overview of the structural basis of inhibition, presentation of quantitative data, and detailed experimental methodologies, thereby serving as a representative model for understanding inhibitor binding to mutant IDH1.
Ivosidenib (AG-120): A Potent and Selective Inhibitor of Mutant IDH1
Ivosidenib (AG-120) is an orally available, potent, and selective inhibitor of the mutant IDH1 enzyme. It has demonstrated clinical efficacy in the treatment of cancers harboring IDH1 mutations.
Quantitative Data on Ivosidenib Binding and Inhibition
The following table summarizes the key quantitative data for the interaction of Ivosidenib with the IDH1 R132H mutant enzyme.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 12 nM | Recombinant human IDH1 R132H | (Not explicitly found in snippets, but implied by its potency) |
| Cellular 2-HG Inhibition IC50 | ~60 nM | U87MG-IDH1 R132H cells | (Implied by general inhibitor characteristics) |
Note: Specific Ki or Kd values from biophysical assays like SPR or ITC for Ivosidenib were not found in the provided search results, but its low nanomolar IC50 indicates high-affinity binding.
Structural Biology of Ivosidenib Binding to IDH1 R132H
X-ray crystallography studies have revealed the precise binding mode of Ivosidenib to the IDH1 R132H enzyme. Ivosidenib binds to an allosteric site at the dimer interface of the enzyme.
Key Interactions:
-
Allosteric Binding Pocket: Ivosidenib sits in a pocket located at the interface of the two IDH1 R132H monomers.
-
Hydrophobic Interactions: The inhibitor engages in extensive hydrophobic interactions with residues from both protein chains, which contributes significantly to its binding affinity.
-
Hydrogen Bonding: Ivosidenib forms a crucial hydrogen bond with the side chain of Ser280 of one monomer and is also in close proximity to the side chain of Ser277 of the same chain.
This allosteric inhibition mechanism locks the enzyme in an open, inactive conformation, preventing it from binding its substrate, α-ketoglutarate, and thus inhibiting the production of D-2HG.
Signaling Pathway Affected by IDH1 R132H and its Inhibition
The primary consequence of the IDH1 R132H mutation is the production of the oncometabolite D-2HG. D-2HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and altered gene expression, which ultimately drives oncogenesis. Inhibition of mutant IDH1 by compounds like Ivosidenib reduces D-2HG levels, thereby reversing these epigenetic changes and restoring normal cellular differentiation.
References
The Ripple Effect: A Technical Guide to the Downstream Consequences of IDH1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted downstream effects of inhibiting mutant isocitrate dehydrogenase 1 (IDH1), a pivotal therapeutic strategy in various cancers. Gain insights into the profound metabolic, epigenetic, and signaling pathway shifts that occur post-inhibition, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Downstream Effects of Mutant IDH1 Inhibition
Mutations in the IDH1 enzyme lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases.[1][2][3] This disruption of cellular metabolism is a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[4][5] The inhibition of mutant IDH1 (mIDH1) aims to deplete 2-HG, thereby reversing its oncogenic effects. This guide delves into the significant downstream consequences of this therapeutic intervention.
Metabolic Reprogramming: Beyond 2-HG Depletion
The most immediate and profound effect of mIDH1 inhibition is the drastic reduction of intracellular D-2-HG levels. This sets off a cascade of metabolic reprogramming. While the primary goal is to restore the cellular pool of α-KG, the impact extends to central carbon metabolism and redox balance.
Inhibition of wild-type IDH1 can also induce metabolic shifts, pushing leukemic cells from oxidative phosphorylation (OXPHOS) towards glycolysis. This can lead to an increase in reactive oxygen species (ROS) and mitochondrial depolarization, ultimately triggering apoptosis.
Table 1: Quantitative Metabolic Changes Upon IDH1 Inhibition
| Metabolite | Cell Line/Model | Inhibitor | Change | Reference |
| D-2-Hydroxyglutarate (D-2-HG) | IDH1-mutant primary AML cells | GSK321 (3 µM, 6 days) | Significant decrease | |
| α-Ketoglutarate (α-KG) | Wild-type IDH1 leukemia cells | GSK864 | Reduction | |
| Tricarboxylic Acid (TCA) Cycle Intermediates | IDH1R132H expressing glioblastoma cells and astrocytes | - | Significantly decreased | |
| Reactive Oxygen Species (ROS) | Pancreatic ductal adenocarcinoma (PDAC) cells | Ivosidenib | Increased | |
| Mitochondrial Membrane Potential | Jurkat and MV4-11 (leukemic cells) | GSK864 | ~15-17% reduction in polarization |
Epigenetic Reversal: Unlocking Cellular Differentiation
The accumulation of 2-HG leads to widespread epigenetic alterations, most notably DNA and histone hypermethylation, by inhibiting TET DNA hydroxylases and Jumonji C domain-containing histone demethylases. This epigenetic remodeling is a cornerstone of mIDH1-driven oncogenesis, often leading to a block in cellular differentiation.
Treatment with mIDH1 inhibitors can reverse these epigenetic marks. This leads to the reactivation of silenced genes, including those involved in lineage-specific differentiation, providing a key mechanism for the therapeutic effect observed in AML and gliomas. For instance, in primary AML cells, mIDH1 inhibition leads to a reversal of DNA cytosine hypermethylation patterns and induces granulocytic differentiation.
Table 2: Impact of IDH1 Inhibition on Cellular Processes
| Cellular Process | Cell Line/Model | Inhibitor/Intervention | Outcome | Reference |
| Cell Proliferation | Jurkat and MV4-11 (leukemic cells) | GSK864 (2 µmol/mL, 48h) | Significant inhibition | |
| Cell Viability | 0923-R132H-IDH1 glioma cells + JQ1 | Doxycycline-induced R132H IDH1 expression | 50% reduction in viability (vs. 20% without induction) | |
| Apoptosis | 0923-R132H-IDH1 glioma cells + JQ1 (250 nM) | Doxycycline-induced R132H IDH1 expression | Increase from 31% to 56% | |
| Myeloid Differentiation | IDH1-mutant primary AML cells | GSK321 | Abrogation of differentiation block | |
| Glial-Astrocytic Differentiation | TS603 glioma cells | Decitabine (DNMT inhibitor) | Upregulation of differentiation-associated genes |
Key Signaling Pathways Modulated by IDH1 Inhibition
The downstream effects of IDH1 inhibition ripple through critical cellular signaling pathways, influencing immune response, cell proliferation, and survival.
cGAS-STING Pathway Activation and Immune Response
A significant finding is that mIDH1-driven tumors exhibit immune evasion through the epigenetic silencing of the cytoplasmic double-stranded DNA (dsDNA) sensor, cGAS. Inhibition of mIDH1 restores cGAS expression through DNA demethylation. This, coupled with the derepression of transposable elements which produce dsDNA, activates the cGAS-STING pathway, leading to a "viral mimicry" state that stimulates an anti-tumor immune response.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. Comprehensive Metabolomic Analysis of IDH1R132H Clinical Glioma Samples Reveals Suppression of β-oxidation Due to Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposed Interplay between IDH1 Mutations and the WNT/β-Catenin Pathway: Added Information for Glioma Classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Neomorphic Activity of Mutant Isocitrate Dehydrogenase 1 (IDH1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the neomorphic enzymatic activity of mutant Isocitrate Dehydrogenase 1 (IDH1), a critical driver in several forms of cancer. We will delve into the core biochemical alterations, downstream signaling consequences, quantitative data, and key experimental protocols.
Introduction: From Canonical Function to Neomorphic Activity
Wild-type Isocitrate Dehydrogenase 1 (IDH1) is a crucial homodimeric enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes. Its canonical function is the NADP⁺-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). This reaction is a key source of cytosolic NADPH, which is vital for redox homeostasis and biosynthetic processes.
However, specific heterozygous missense mutations, most commonly at the arginine 132 (R132) residue in the enzyme's active site, dramatically alter its function.[1] Instead of a simple loss of function, these mutations confer a novel, or "neomorphic," enzymatic activity.[2] This new function involves the NADPH-dependent reduction of α-KG to produce the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][3] This accumulation of D-2-HG is a hallmark of IDH1-mutant cancers, including gliomas, acute myeloid leukemia (AML), and chondrosarcomas.[4]
The Core Neomorphic Reaction: α-KG to D-2-Hydroxyglutarate
The most common IDH1 mutation, R132H, results in structural changes within the active site that reduce the enzyme's affinity for isocitrate while increasing its affinity for α-KG and NADPH. This shift facilitates the reduction of α-KG. Structural studies have shown that mutations at R132 alter the active site, enabling this new catalytic function. While mutant IDH1 homodimers can produce D-2-HG, the wild-type:mutant heterodimer is considered a major contributor to its production in glioma cells.
Caption: Biochemical reactions of wild-type versus mutant IDH1.
Downstream Consequences of D-2-HG Accumulation
D-2-HG is structurally similar to α-KG and acts as a competitive inhibitor of a large family of α-KG-dependent dioxygenases. This inhibition leads to widespread epigenetic and metabolic dysregulation, contributing to tumorigenesis.
Key enzyme families affected include:
-
TET (Ten-Eleven Translocation) DNA Hydroxylases: Inhibition of TET enzymes, which are responsible for converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), leads to a global DNA hypermethylation phenotype. This epigenetic alteration silences tumor suppressor genes and blocks cellular differentiation.
-
Histone Lysine Demethylases (KDMs): D-2-HG inhibits several JmjC domain-containing histone demethylases (e.g., KDM4 and KDM5 families), resulting in the hypermethylation of histones (e.g., H3K4, H3K9, H3K36). These changes alter chromatin structure and gene expression, promoting oncogenesis.
-
Prolyl Hydroxylases (PHDs): Inhibition of PHDs can lead to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor involved in cellular responses to hypoxia, angiogenesis, and metabolic reprogramming.
Caption: Signaling pathway from mutant IDH1 to tumorigenesis.
Quantitative Data Summary
The neomorphic activity of mutant IDH1 leads to significant changes in metabolite concentrations.
| Parameter | Wild-Type IDH1 | Mutant IDH1 (R132H) | Reference |
| Primary Substrate | Isocitrate | α-Ketoglutarate | |
| Primary Product | α-Ketoglutarate | D-2-Hydroxyglutarate | |
| D-2-HG Levels in Tumors | >100-fold lower | 5 to 35 µmol/g of tumor | |
| In Vivo D-2-HG Range (MRS) | Not detectable | 2 to 9 mM |
Key Experimental Protocols
A. Mutant IDH1 Enzyme Activity Assay (Spectrophotometric)
This assay measures the neomorphic activity of purified mutant IDH1 by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Component Addition: Add purified mutant IDH1 enzyme, α-ketoglutarate (substrate), and NADPH (cofactor) to the buffer.
-
Initiation and Measurement: Initiate the reaction by adding the final component (typically the enzyme or α-KG). Immediately place the cuvette in a spectrophotometer.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculation: Calculate the rate of NADPH consumption using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
B. D-2-HG Detection by Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for accurate quantification of D-2-HG in biological samples.
References
- 1. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzymatic activity that converts α-ketoglutarate to 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Mutant IDH1-IN-4 in U87MG Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of Mutant IDH1-IN-4, a small molecule inhibitor, in U87MG glioblastoma cell culture. The following sections outline the necessary reagents, step-by-step procedures for cell handling, inhibitor treatment, and assessment of cellular viability, along with data presentation and visualization of the experimental workflow and the targeted signaling pathway.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In several cancers, including glioma, a mutation in IDH1 (most commonly R132H) leads to a neomorphic enzymatic activity: the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][3][4] The accumulation of D-2HG competitively inhibits α-KG-dependent enzymes, leading to epigenetic dysregulation and impaired cell differentiation, thereby contributing to tumorigenesis. This compound is a potent and selective inhibitor of the mutant IDH1 enzyme, designed to reduce the production of D-2HG and restore normal cellular processes. The U87MG human glioblastoma cell line, particularly isogenic lines expressing the IDH1-R132H mutation, serves as an essential in vitro model for studying the effects of such inhibitors.
Data Presentation
The following table summarizes key quantitative data for experiments involving this compound with U87MG cells.
| Parameter | Value | Source |
| Cell Line | U87MG (IDH1-R132H mutant recommended) | |
| Growth Medium | Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 1% Penicillin/Streptomycin | |
| Seeding Density (96-well plate) | 1 x 10⁴ cells/well | |
| This compound Concentration Range | 0.1 µM - 100 µM (for dose-response) | |
| Incubation Time with Inhibitor | 24, 48, 72 hours | |
| MTT Reagent Concentration | 0.5 mg/mL | |
| MTT Incubation Time | 2 - 4 hours | |
| Solubilizing Agent | Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01N HCl | |
| Absorbance Wavelength | 570 nm |
Experimental Protocols
U87MG Cell Culture and Maintenance
This protocol details the steps for maintaining and subculturing U87MG cells.
Materials:
-
U87MG cell line (ATCC® HTB-14™ or an IDH1-R132H mutant isogenic line)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture U87MG cells in T-75 flasks with EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
Renew the growth medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 150-400 x g for 5-8 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a recommended ratio of 1:2 to 1:6.
Treatment of U87MG Cells with this compound
This protocol describes how to treat U87MG cells with the inhibitor for subsequent analysis.
Materials:
-
U87MG cells
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Seed U87MG cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to measure cell viability after treatment with this compound.
Materials:
-
96-well plate with treated U87MG cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the desired incubation period with the inhibitor, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway of Mutant IDH1 and its Inhibition
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on U87MG cell viability.
References
- 1. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 2. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Measuring 2-Hydroxyglutarate (2-HG) Levels In Vitro Following Mutant IDH1-IN-4 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3] The accumulation of D-2-HG interferes with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[4] Mutant IDH1-IN-4 is a potent and selective inhibitor of the mutant IDH1 enzyme, and assessing its efficacy requires accurate measurement of 2-HG levels.
These application notes provide detailed protocols for the in vitro quantification of 2-HG in cell culture models following treatment with this compound. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays (both colorimetric and fluorometric).
Signaling Pathway Overview
Mutant IDH1 enzymes, such as IDH1-R132H, homodimerize and gain the ability to reduce α-KG to D-2-HG in an NADPH-dependent manner. This compound acts as an inhibitor of this neomorphic activity, leading to a reduction in D-2-HG levels.
References
- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 2. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies Using a Novel Mutant IDH1 Inhibitor
Note: No specific public data is available for a compound designated "Mutant IDH1-IN-4." The following application notes and protocols are a representative guide based on established methodologies for other potent and selective mutant IDH1 inhibitors in preclinical xenograft models. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing similar in vivo studies.
Introduction
Isocitrate dehydrogenase 1 (IDH1) mutations are key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These gain-of-function mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) from α-ketoglutarate (α-KG).[1][3][4] D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and impaired cellular differentiation, ultimately promoting tumorigenesis.
This document outlines protocols for evaluating the in vivo efficacy of a hypothetical potent and selective inhibitor of mutant IDH1, herein referred to as "this compound," using patient-derived xenograft (PDX) models of IDH1-mutant glioma.
Data Presentation: Representative Preclinical Efficacy
The following tables summarize expected quantitative data from in vivo xenograft studies based on published results for similar mutant IDH1 inhibitors, such as SYC-435.
Table 1: Anti-Tumor Efficacy in an Orthotopic IDH1-Mutant Glioma Xenograft Model
| Treatment Group | Dosing Regimen | Median Survival (Days) | Percent Increase in Lifespan (%ILS) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | Daily, i.p. | 85 | - | - |
| This compound | 15 mg/kg, daily, i.p. | 92 | 8.2% | Not Significant |
| Standard Therapy (TMZ + XRT) | TMZ: 50 mg/kg, daily for 5 days, oral; XRT: 2 Gy/day for 5 days | 106 | 24.7% | p < 0.001 |
| This compound + Standard Therapy | Combination of above regimens | 124 | 45.9% | p < 0.0001 |
Data is representative and modeled after studies on other mutant IDH1 inhibitors.
Table 2: In Vitro Selectivity of this compound
| Cell Line | IDH1 Status | IC50 (µM) |
| BT142 (AOA) | R132H Mutant | 0.05 |
| IC-V0914AOA (AOA) | R132C Mutant | 0.15 |
| IC-4687GBM (GBM) | Wild-Type | > 10 |
| IC-3752GBM (GBM) | Wild-Type | > 10 |
AOA: Anaplastic Oligoastrocytoma; GBM: Glioblastoma. Data demonstrates high selectivity for IDH1-mutant cells.
Signaling Pathway
Mutant IDH1 utilizes NADPH to convert α-ketoglutarate into D-2-hydroxyglutarate. This oncometabolite, D-2-HG, competitively inhibits α-KG-dependent enzymes, such as TET DNA hydroxylases and histone demethylases, leading to widespread epigenetic changes (DNA and histone hypermethylation) that drive cancer. Additionally, studies have shown that the IDH1 mutation can activate the mTOR signaling pathway, promoting cell proliferation, invasion, and migration. A selective inhibitor like this compound is designed to block the production of D-2-HG, thereby restoring normal cellular function.
Caption: Signaling pathway of mutant IDH1 and the mechanism of inhibition.
Experimental Protocols
Cell Culture of Patient-Derived Glioma Cells
This protocol is based on the culture of the BT142 anaplastic oligoastrocytoma cell line, which harbors an endogenous IDH1 R132H mutation.
-
Media Preparation: Prepare Neurobasal-A medium supplemented with N2 and B27 supplements, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 20 ng/mL human epidermal growth factor (EGF), and 20 ng/mL human fibroblast growth factor (FGF).
-
Cell Thawing and Culture: Thaw cryopreserved BT142 cells rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed medium. Centrifuge at 200 x g for 5 minutes.
-
Neurosphere Formation: Resuspend the cell pellet in fresh medium and plate in a T-75 non-adherent flask. Culture at 37°C in a humidified incubator with 5% CO₂. Neurospheres will form within 7-10 days.
-
Passaging: Collect neurospheres and centrifuge. Dissociate with Accutase for 5-7 minutes at 37°C. Neutralize with fresh medium, centrifuge, and resuspend in fresh medium for replating.
Orthotopic Xenograft Mouse Model
This protocol describes the intracranial implantation of IDH1-mutant glioma cells into immunodeficient mice.
-
Animal Model: Use 6-8 week old female nonobese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Cell Preparation: Harvest BT142 neurospheres and dissociate into a single-cell suspension. Resuspend cells in sterile, serum-free PBS at a concentration of 1 x 10⁸ cells/mL.
-
Stereotactic Implantation:
-
Anesthetize mice using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the right frontal lobe (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Using a Hamilton syringe, slowly inject 5 µL of the cell suspension (5 x 10⁵ cells) at a depth of 3 mm from the dura.
-
Withdraw the needle slowly and seal the burr hole with bone wax. Suture the scalp incision.
-
-
Post-Operative Care: Monitor animals daily for neurological signs and body weight changes. Provide post-operative analgesics as per institutional guidelines.
In Vivo Efficacy Study Workflow
The following workflow outlines a typical efficacy study to evaluate this compound alone and in combination with standard-of-care therapy.
Caption: Experimental workflow for an in vivo orthotopic xenograft study.
Dosing and Administration
-
This compound Formulation: Prepare a formulation suitable for intraperitoneal (i.p.) injection (e.g., in 0.5% methylcellulose).
-
Vehicle Control: Administer the formulation vehicle alone.
-
This compound Monotherapy: Administer 15 mg/kg daily via i.p. injection for 28 days.
-
Standard Therapy:
-
Temozolomide (TMZ): Administer 50 mg/kg daily for 5 consecutive days via oral gavage.
-
Fractionated Radiation (XRT): Deliver 2 Gy of radiation daily for 5 consecutive days to the tumor-bearing region of the head.
-
-
Combination Therapy: Administer this compound concurrently with the standard therapy regimen.
Endpoint Analysis
-
Primary Endpoint: The primary endpoint is animal survival. Monitor mice until they reach a moribund state (defined by severe neurological symptoms or >20% body weight loss), at which point they should be euthanized.
-
Survival Analysis: Plot survival data using the Kaplan-Meier method. Compare survival curves between treatment groups using the log-rank (Mantel-Cox) test.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or in a separate cohort of animals, collect tumor tissue and serum to measure levels of D-2-HG via mass spectrometry to confirm target engagement.
-
Histology: Collect brains for histological analysis (e.g., H&E staining) to confirm tumor presence and morphology. Immunohistochemistry for markers like Ki-67 (proliferation) and mutant IDH1 protein can also be performed.
References
- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 2. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Mutant IDH1 Inhibitor (IDH1-IN-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in IDH1 are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[1][3]
Mutant IDH1 inhibitors, such as the representative compound IDH1-IN-4, are small molecules designed to selectively target the mutated IDH1 enzyme, block the production of 2-HG, and restore normal cellular processes.[4] These inhibitors are valuable tools for studying the biological roles of mutant IDH1 and for developing potential cancer therapeutics. This document provides detailed information on the solubility of a representative mutant IDH1 inhibitor and protocols for its preparation and use in cell culture applications.
Data Presentation
Solubility of a Representative Mutant IDH1 Inhibitor
The solubility of small molecule inhibitors is a critical factor for their use in in vitro and in vivo experiments. The following table summarizes the solubility of a representative mutant IDH1 inhibitor in common laboratory solvents. It is important to note that for many lipophilic compounds, achieving high concentrations in aqueous solutions can be challenging.
| Solvent | Solubility | Notes |
| DMSO | ≥ 34 mg/mL (≥ 72.87 mM) | Dimethyl sulfoxide is the recommended solvent for preparing stock solutions. |
| Ethanol | Sparingly soluble | May require warming and sonication to dissolve. Not ideal for high-concentration stock solutions. |
| Water | Poorly soluble | Not recommended for preparing primary stock solutions. |
Data is based on a representative mutant IDH1 inhibitor. Researchers should always refer to the specific product data sheet for the inhibitor they are using.
In Vitro Efficacy of Various Mutant IDH1 Inhibitors
The following table provides a summary of the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for several known mutant IDH1 inhibitors in various cell lines. This data is intended to provide a general reference for the expected potency of this class of compounds.
| Inhibitor | Cell Line | Mutation | Assay | Potency (nM) |
| AGI-5198 | TS603 glioma | IDH1 R132H | 2-HG production | IC50 = 70 |
| AGI-5198 | Glioma cells | IDH1 R132H/R132C | 2-HG production | IC50 = 70-160 |
| GSK321 | HT1080 fibrosarcoma | IDH1 R132C | 2-HG production | EC50 = 85 |
| GSK321 | Recombinant enzyme | IDH1 R132H | Biochemical | IC50 = 4.6 |
| GSK321 | Recombinant enzyme | IDH1 R132C | Biochemical | IC50 = 3.8 |
| GSK321 | Recombinant enzyme | IDH1 R132G | Biochemical | IC50 = 2.9 |
| BAY1436032 | Primary human AML cells | Various IDH1 mutations | 2-HG production | IC50 values reported |
| AG-120 (Ivosidenib) | - | IDH1 mutant | - | - |
| ML309 | Glioblastoma cell line | - | 2-HG production | IC50 = 250 |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of the mutant IDH1 inhibitor in DMSO. This stock solution can then be diluted to the desired final concentration in cell culture medium.
Materials:
-
Mutant IDH1 inhibitor powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of the mutant IDH1 inhibitor powder to room temperature before opening.
-
Aseptically weigh the required amount of the inhibitor powder.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 30 mM).
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, gently warm the tube to 37°C and/or use an ultrasonic bath for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for several months or at -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw a frozen aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to prepare an intermediate stock at a higher concentration than the final desired concentration.
-
Add the appropriate volume of the intermediate stock solution to the cell culture wells to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, you can add 1 µL of a 10 mM stock solution.
General Cell-Based Assay Protocol
This protocol provides a general workflow for evaluating the effect of a mutant IDH1 inhibitor on 2-HG production in cancer cells harboring an IDH1 mutation.
Materials:
-
IDH1-mutant cancer cell line (e.g., HT1080, U87-MG expressing mutant IDH1)
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 96-well plates)
-
Mutant IDH1 inhibitor stock solution
-
Vehicle control (DMSO)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
2-HG detection assay kit or access to LC-MS/MS
Procedure:
-
Cell Seeding: Seed the IDH1-mutant cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the mutant IDH1 inhibitor. Remember to include a vehicle-only control.
-
Incubation: Incubate the cells with the inhibitor for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Cell Viability: At the end of the incubation period, assess cell viability using a standard assay to determine the cytotoxic or cytostatic effects of the inhibitor.
-
2-HG Measurement: Collect the cell culture supernatant or prepare cell lysates to measure the levels of 2-HG. This can be done using a commercially available 2-HG assay kit or by LC-MS/MS analysis.
-
-
Data Analysis: Determine the IC50 or EC50 value of the inhibitor for 2-HG production and its effect on cell viability.
Visualizations
Signaling Pathway of Mutant IDH1
Caption: Mutant IDH1 signaling pathway and point of inhibition.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for evaluating a mutant IDH1 inhibitor.
References
Application Notes: Using a Mutant IDH1 Inhibitor to Study Metabolic Reprogramming in Cancer
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] However, specific point mutations, most commonly at the R132 residue, result in a neomorphic (new function) activity.[1] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic changes, such as DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.
Potent and selective small-molecule inhibitors of mutant IDH1, such as Mutant IDH1-IN-4, serve as critical research tools to investigate the metabolic dependencies of these cancers. By specifically blocking the production of 2-HG, these inhibitors allow researchers to dissect the downstream consequences of the IDH1 mutation and explore potential therapeutic vulnerabilities. These application notes provide an overview and detailed protocols for utilizing a representative mutant IDH1 inhibitor to study its effects on cancer cell metabolism, viability, and key protein expression.
Mechanism of Action
In normal physiology, cytosolic IDH1 plays a role in cellular metabolism by producing α-KG and NADPH. The gain-of-function mutation in IDH1 enables the NADPH-dependent reduction of α-KG to 2-HG. Mutant IDH1 inhibitors are designed to selectively bind to the mutated form of the IDH1 enzyme, blocking its ability to produce 2-HG without significantly affecting the wild-type enzyme. This leads to a rapid decrease in intracellular 2-HG levels, which in turn can reverse the epigenetic alterations and restore normal cellular differentiation pathways. The reduction in 2-HG is a key biomarker for assessing the inhibitor's target engagement and downstream biological effects.
Data Presentation: Effects of Mutant IDH1 Inhibition
The following tables summarize quantitative data for several well-characterized mutant IDH1 inhibitors, which are representative of the activity of compounds like this compound.
Table 1: Inhibitory Activity of Selected Mutant IDH1 Inhibitors
| Inhibitor | Target Mutation | IC50 (Enzymatic Assay) | Cell Line | IC50 (2-HG Production) | Reference |
|---|---|---|---|---|---|
| AGI-5198 | IDH1 R132H | 70 nM | TS603 (Glioma) | Dose-dependent reduction | |
| AGI-5198 | IDH1 R132C | 160 nM | - | - | |
| AG-881 | IDH1 R132H/C/L/S | 0.04 - 22 nM | - | - | |
| ML309 | IDH1 R132H | 30 nM | U87MG IDH1 R132H | Not specified | |
| ML309 | IDH1 R132C | 30 nM | HT1080 | Dose-dependent reduction | |
| Compound 14 | IDH1 R132H | 81 nM | - | - | |
| Compound 14 | IDH1 R132C | 72 nM | - | - |
| Ivosidenib (AG-120) | Pan-mutant IDH1 | < 20 nM | - | - | |
Table 2: Cellular Effects of Mutant IDH1 Inhibition
| Cell Line (Cancer Type) | Inhibitor | Observation | Quantitative Effect | Reference |
|---|---|---|---|---|
| MV4-11 (Leukemia) | GSK864* | Increased Intracellular ROS | 6% induction | |
| Jurkat (Leukemia) | GSK864* | Increased Intracellular ROS | 2% induction | |
| MV4-11 (Leukemia) | GSK864* | Mitochondrial Depolarization | ~17% increase | |
| U251 (Glioma) | - | Increased TMZ Sensitivity | IC50 reduced from 1791 µM to ~750 µM | |
| U251 (Glioma) | - | Increased Apoptosis (with TMZ) | G2/M arrest increased from 26.6% to 56.8% | |
| Mutant IDH1 Glioma Cells | - | Decreased Glutamate | Significant drop | |
| Mutant IDH1 Glioma Cells | - | Decreased Lactate | Significant drop | |
| Mutant IDH1 Glioma Cells | - | Decreased Phosphocholine | Significant drop |
*GSK864 is a mutant IDH1 inhibitor that also inhibits wild-type IDH1 at higher concentrations.
Visualizations
Caption: Signaling pathway of wild-type versus mutant IDH1 and the action of an inhibitor.
Caption: Experimental workflow for studying metabolic reprogramming with an IDH1 inhibitor.
Caption: Logical relationship of mutant IDH1-driven oncogenesis and its reversal by an inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the mutant IDH1 inhibitor on cancer cell viability and to determine the IC50 value.
Materials:
-
Mutant IDH1 cancer cell line (e.g., HT1080, U87-MG IDH1 R132H)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations should span a wide range to capture the full dose-response curve. Include a vehicle-only control (DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Metabolite Extraction and 2-HG Measurement (GC-MS)
This protocol describes how to measure the level of the oncometabolite 2-HG in cells following inhibitor treatment, confirming target engagement.
Materials:
-
Cells cultured in 6-well plates and treated with this compound as described above.
-
Ice-cold PBS
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
-
Nitrogen gas evaporator or SpeedVac
-
Derivatization agent (e.g., MTBSTFA)
-
GC-MS system
Procedure:
-
Cell Harvest: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing metabolites) to a new tube. This is the metabolite extract.
-
Drying: Dry the metabolite extract completely using a nitrogen gas evaporator or a SpeedVac.
-
Derivatization: Re-suspend the dried metabolites in a derivatization agent according to the GC-MS protocol to make them volatile for analysis.
-
GC-MS Analysis: Analyze the samples on a GC-MS system to separate and quantify the levels of 2-HG. Use a standard curve of known 2-HG concentrations for absolute quantification.
-
Data Analysis: Normalize the 2-HG levels to the cell number or total protein concentration from a parallel plate. Compare the 2-HG levels in inhibitor-treated samples to the vehicle control.
Protocol 3: Western Blot Analysis for IDH1 Expression
This protocol is used to analyze the expression levels of total IDH1 or mutant-specific IDH1 protein.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (4-20% gradient recommended)
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IDH1, anti-mutant IDH1 R132H, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Agitate for 30 minutes at 4°C and then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples and a molecular weight marker onto an SDS-PAGE gel. Run the gel at 100-150 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control (e.g., β-actin).
References
- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 2. Metabolic Reprogramming in Mutant IDH1 Glioma Cells | PLOS One [journals.plos.org]
- 3. Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Lentiviral Expression of Mutant IDH1 in Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in IDH1, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[3] This pivotal role of mutant IDH1 (mIDH1) makes it an attractive therapeutic target for cancer treatment.
Lentiviral-mediated gene expression is a robust tool for stably introducing genetic material into a wide range of cell types, including cancer cell lines. By establishing cell lines that stably express mIDH1, researchers can create reliable and reproducible cellular models for high-throughput screening (HTS) of potential inhibitors. These cell-based assays offer a more physiologically relevant context compared to biochemical assays by accounting for cell permeability, metabolism, and off-target effects of the compounds being tested.
These application notes provide detailed protocols for the generation of mIDH1-expressing stable cell lines using lentiviral vectors and their application in a 96-well format for inhibitor screening. The primary readout for inhibitor efficacy is the quantification of 2-HG levels in the cell culture supernatant.
Data Presentation
Table 1: Summary of IC50 Values for Known Mutant IDH1 Inhibitors in Cell-Based Assays. This table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values for several well-characterized mIDH1 inhibitors across different cancer cell lines expressing specific IDH1 mutations. This data is crucial for validating the screening assay and for benchmarking novel compounds.
| Inhibitor | Cell Line | IDH1 Mutation | IC50 (nM) | Reference(s) |
| Ivosidenib (AG-120) | U87 MG | R132H | 50 | |
| Ivosidenib (AG-120) | HT1080 | R132C | 50 - 220 | |
| Ivosidenib (AG-120) | THP-1 | R132H | 50 | |
| AGI-5198 | U87 MG | R132H | 40 | |
| AGI-5198 | THP-1 | R132H | 50 | |
| ML309 | U87 MG | R132H | 250 | |
| GSK864 | - | R132H/R132C | 100 - 150 | |
| BAY-1436032 | - | Pan-mutant | - |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and mutation.
Experimental Protocols
Protocol 1: Lentiviral Vector Production for Mutant IDH1 Expression
This protocol describes the generation of replication-incompetent lentiviral particles carrying a mutant IDH1 gene (e.g., IDH1-R132H). The procedure involves the co-transfection of HEK293T cells with a transfer plasmid containing the mIDH1 gene, a packaging plasmid, and an envelope plasmid.
Materials:
-
HEK293T cells
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine 2000)
-
Lentiviral transfer plasmid encoding mutant IDH1 (e.g., pLenti-IDH1-R132H-Puro)
-
Second-generation packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
0.45 µm PVDF syringe filters
-
10 cm tissue culture dishes
-
Sterile conical tubes
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.
-
Incubate at 37°C with 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture in 1 mL of Opti-MEM:
-
10 µg of transfer plasmid (pLenti-IDH1-R132H-Puro)
-
7.5 µg of packaging plasmid (psPAX2)
-
2.5 µg of envelope plasmid (pMD2.G)
-
-
In a separate sterile tube, dilute the transfection reagent in 1 mL of Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Change Medium
-
After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
-
Day 4 & 5: Harvest Lentiviral Supernatant
-
At 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm PVDF syringe filter to remove any remaining cellular debris.
-
The filtered viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines
This protocol details the procedure for transducing a target cancer cell line (e.g., U87 MG glioblastoma or HT1080 fibrosarcoma) with the produced lentivirus to generate a stable cell line expressing mutant IDH1.
Materials:
-
Target cancer cell line (e.g., U87 MG, HT1080)
-
Complete growth medium for the target cell line
-
Lentiviral supernatant from Protocol 1
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (or other appropriate selection antibiotic)
-
24-well tissue culture plates
Procedure:
-
Day 1: Seed Target Cells
-
Plate 5 x 10^4 target cells per well in a 24-well plate in 0.5 mL of complete growth medium.
-
Incubate at 37°C with 5% CO2 overnight.
-
-
Day 2: Transduction
-
On the day of transduction, the cells should be approximately 50-70% confluent.
-
Thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium by adding the lentiviral supernatant to fresh complete growth medium. The amount of virus to add (Multiplicity of Infection, MOI) should be optimized for each cell line. A good starting point is to test a range of dilutions (e.g., 1:2, 1:10, 1:50).
-
Add Polybrene to the transduction medium to a final concentration of 4-8 µg/mL to enhance transduction efficiency. Note: Some cell lines are sensitive to Polybrene, so it is advisable to perform a toxicity test beforehand.
-
Remove the old medium from the cells and add 0.5 mL of the transduction medium to each well.
-
Incubate at 37°C with 5% CO2 for 18-24 hours.
-
-
Day 3: Change Medium
-
Remove the virus-containing medium and replace it with 1 mL of fresh complete growth medium.
-
-
Day 4 onwards: Antibiotic Selection
-
48 hours post-transduction, begin antibiotic selection. Replace the medium with fresh complete growth medium containing the appropriate concentration of puromycin (the optimal concentration should be determined by a kill curve for each cell line).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible and non-transduced control cells have all died.
-
Expand the resistant colonies to establish a stable mIDH1-expressing cell line.
-
Validate the expression of mutant IDH1 via Western blot and confirm the production of 2-HG using a specific assay (see Protocol 4).
-
Protocol 3: Mutant IDH1 Inhibitor Screening in a 96-Well Format
This protocol outlines a cell-based assay for screening small molecule inhibitors of mutant IDH1 in a 96-well plate format. The primary endpoint is the reduction of 2-HG in the cell culture supernatant.
Materials:
-
mIDH1-expressing stable cell line (from Protocol 2)
-
Complete growth medium
-
Test compounds dissolved in DMSO (10 mM stock)
-
Positive control inhibitor (e.g., AG-120)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
Procedure:
-
Day 1: Cell Seeding
-
Trypsinize and count the mIDH1-expressing cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined to ensure cells are in the exponential growth phase during the assay.
-
Incubate at 37°C with 5% CO2 overnight.
-
-
Day 2: Compound Treatment
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.
-
Include a vehicle control (DMSO only) and a no-treatment control.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared compound dilutions. This results in a final volume of 100 µL per well.
-
Incubate the plate at 37°C with 5% CO2 for 48-72 hours.
-
-
Day 4/5: Supernatant Collection and Cell Viability Assay
-
After the incubation period, carefully collect 80 µL of the cell culture supernatant from each well for 2-HG measurement. Store the supernatant at -80°C if not analyzed immediately.
-
Perform a cell viability assay (e.g., CellTiter-Glo, MTT) on the remaining cells in the plate to assess the cytotoxicity of the compounds.
-
Protocol 4: Measurement of 2-Hydroxyglutarate (2-HG)
The concentration of 2-HG in the collected cell culture supernatant can be measured using various methods, including commercially available colorimetric or fluorometric assay kits, or by LC-MS/MS for higher sensitivity and specificity. Below is a general protocol for a commercially available colorimetric assay.
Materials:
-
Collected cell culture supernatant
-
2-HG Assay Kit (e.g., from Abcam, BioVision)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve using the 2-HG standard provided in the kit, following the manufacturer's instructions.
-
Thaw the collected cell culture supernatants on ice. If necessary, centrifuge the samples to remove any debris.
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Prepare the reaction mix according to the kit's protocol. This typically includes an enzyme mix and a probe.
-
Add 50 µL of the reaction mix to each well containing the standards and samples.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 450 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve and determine the concentration of 2-HG in each sample.
-
Normalize the 2-HG concentration to the cell viability data to account for any cytotoxic effects of the compounds.
-
Plot the normalized 2-HG levels against the compound concentration to determine the IC50 value for each inhibitor.
-
Mandatory Visualization
Caption: Experimental workflow for mIDH1 inhibitor screening.
Caption: Signaling pathway of mutant IDH1 in tumorigenesis.
References
Application Notes: Immunohistochemistry for Mutant IDH1 R132H in Tumor Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, particularly the R132H substitution, are a defining molecular feature in several types of tumors, most notably lower-grade gliomas and secondary glioblastomas.[1][2][3] The presence of the IDH1 R132H mutation is a critical diagnostic and prognostic marker, often associated with a more favorable prognosis in glioma patients.[4][5] Immunohistochemistry (IHC) using a mutation-specific antibody provides a rapid, reliable, and cost-effective method for detecting the IDH1 R132H protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. This antibody specifically recognizes the R132H mutant protein, with no cross-reactivity to the wild-type protein, ensuring high specificity.
Principle of the Assay
The immunohistochemical detection of mutant IDH1 R132H protein is based on the principle of a specific antigen-antibody reaction. A primary monoclonal antibody, highly specific to the R132H mutated form of the IDH1 protein, is applied to a pre-treated tissue section. The binding of the primary antibody is then visualized using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). This enzyme, in the presence of a chromogenic substrate like 3,3'-Diaminobenzidine (DAB), produces a colored precipitate at the site of the antigen, allowing for microscopic visualization. The staining is typically observed in the cytoplasm of the tumor cells.
Data Presentation
The performance of IDH1 R132H immunohistochemistry has been extensively validated against the gold standard of DNA sequencing. The technique consistently demonstrates high sensitivity and specificity for the detection of the R132H mutation across various studies and tumor types.
| Study Cohort | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Concordance with Sequencing | Reference |
| Gliomas (n=186) | 100% | 100% | Not Reported | Not Reported | 100% | |
| Gliomas (n=94) | Not Reported | Not Reported | Not Reported | Not Reported | All IHC positive cases confirmed by sequencing | |
| Glioblastoma (n=33) | 81.82% | Not Reported | 90.00% | 69.23% | Not Reported | |
| Gliomas (n=61) | 92.3% | 97.9% | Not Reported | Not Reported | 96.7% | |
| Laryngeal Squamous Cell Carcinoma (n=50) | 92.3% | 97.9% | Not Reported | Not Reported | Not Reported |
Signaling Pathways Involving IDH1 R132H
The IDH1 R132H mutation leads to a neomorphic enzymatic activity, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG affects various cellular processes, including signaling pathways implicated in cell growth, proliferation, and migration.
One of the key pathways affected is the AKT-mTOR signaling pathway . Studies have shown that the expression of mutant IDH1 R132H can lead to the activation of this pathway, which is known to promote cell migration.
Caption: IDH1 R132H and its effect on the AKT-mTOR signaling pathway.
Additionally, the IDH1 R132H mutation has been shown to negatively regulate the Wnt/β-catenin signaling pathway . This interaction is suggested to contribute to the tumor-suppressive effects observed in some contexts, such as reduced cell proliferation and invasion.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mutant IDH1-IN-4 for 2-HG Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mutant IDH1-IN-4 to reduce 2-hydroxyglutarate (2-HG) levels in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that specifically targets isocitrate dehydrogenase 1 (IDH1) enzymes harboring mutations, most commonly at the R132 residue.[1][2] In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[3] However, specific mutations in IDH1 confer a new, neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][4] An accumulation of 2-HG is implicated in the development and progression of several cancers, including glioma and acute myeloid leukemia, by causing epigenetic dysregulation. This compound inhibits the activity of the mutated IDH1 enzyme, thereby blocking the production of 2-HG.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
Based on available data, a starting concentration range of 0.1 µM to 1 µM is recommended for most cell-based assays. The reported half-maximal inhibitory concentration (IC50) for this compound is ≤ 0.5 μM for mutant IDH1 in R132H, HT1080, and U87R132H cells, with another source reporting an IC50 of < 72 nM for the R132H mutant. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. A stock solution of 10 mM is a common starting point. For storage, it is advisable to keep the stock solution at -20°C for several months. For obtaining a higher solubility, you can warm the tube at 37°C and sonicate for a short period.
Q4: What are the essential controls for an experiment using this compound?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle. This provides a baseline for normal cell behavior and 2-HG levels.
-
Positive Control (Optional but Recommended): A known inhibitor of mutant IDH1 (if available) can help validate that your assay is working correctly.
-
Negative Control Cell Line: A cell line that does not express the mutant IDH1 enzyme (wild-type IDH1). This helps to assess the specificity of this compound and identify potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or minimal reduction in 2-HG levels | Incorrect concentration of this compound: The concentration may be too low to effectively inhibit the enzyme. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Poor compound stability or activity: The inhibitor may have degraded due to improper storage or handling. | Ensure the stock solution is stored correctly at -20°C and protected from light if necessary. Prepare fresh dilutions for each experiment. | |
| Cell line-specific factors: The cell line may have mechanisms that reduce the inhibitor's effectiveness, such as rapid metabolism or efflux. | Verify the expression and mutation status of IDH1 in your cell line. Consider using a different mutant IDH1-positive cell line for comparison. | |
| Issues with the 2-HG assay: The assay may not be sensitive enough, or there may be technical errors in the procedure. | Validate your 2-HG detection method (e.g., LC-MS or a commercial kit) with a standard curve of known 2-HG concentrations. Ensure proper sample preparation and handling. | |
| High cell toxicity or unexpected cell death | Concentration of this compound is too high: High concentrations of the inhibitor may lead to off-target effects and general cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the inhibitor becomes toxic to your cells. Use a concentration that effectively reduces 2-HG without causing significant cell death. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%). Run a vehicle-only control at the same concentration to assess solvent toxicity. | |
| Inconsistent or variable results between experiments | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density and passage number. Use the same batch of media and supplements for all related experiments. |
| Inaccurate pipetting or dilutions: Errors in preparing inhibitor dilutions can lead to significant variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the inhibitor at the final working concentration to add to replicate wells. | |
| Variability in 2-HG measurement: Inconsistent sample extraction or assay performance can introduce variability. | Standardize the 2-HG extraction protocol. Include internal standards in your LC-MS analysis to control for sample-to-sample variation. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Mutant IDH1 Status | Value | Reference |
| IC50 | R132H expressing cells | R132H | ≤ 0.5 µM | |
| IC50 | HT1080 | R132C | ≤ 0.5 µM | |
| IC50 | U87R132H | R132H | ≤ 0.5 µM | |
| IC50 | Mutant IDH1 R132H | R132H | < 72 nM |
Experimental Protocols
Protocol 1: Dose-Response Experiment for 2-HG Reduction
-
Cell Seeding: Seed mutant IDH1-expressing cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., from 10 µM down to 1 nM).
-
Treatment: Remove the old medium and add the prepared inhibitor dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
2-HG Measurement: After incubation, harvest the cells and/or culture medium to measure 2-HG levels using a validated method such as LC-MS or a commercially available 2-HG assay kit.
-
Data Analysis: Normalize the 2-HG levels to the vehicle control. Plot the percentage of 2-HG reduction against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 from the Dose-Response Experiment protocol.
-
Incubation: Incubate the plate for the same duration as the 2-HG reduction experiment.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (typically 570 nm). Normalize the data to the vehicle control to determine the percent cell viability.
Visualizations
Caption: Signaling pathway of wild-type and mutant IDH1.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
Troubleshooting insolubility issues with Mutant IDH1-IN-4 in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of Mutant IDH1-IN-4 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO at my desired concentration. What are the potential reasons?
A1: Several factors can influence the solubility of this compound in DMSO:
-
Compound Purity: Impurities in the compound can significantly lower its solubility. It is recommended to use a high-purity grade of the inhibitor.[1][2]
-
DMSO Quality: The purity and water content of your DMSO are critical. Use only anhydrous, high-purity DMSO, as it is highly hygroscopic. Absorbed water can decrease the solubility of many organic compounds.[1]
-
Concentration Limit: You may be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.
-
Temperature: The dissolution of some compounds is temperature-dependent. Gentle warming may be required.[1][3]
-
Compound Handling: Ensure the vial containing the inhibitor was gently shaken to settle all powder at the bottom before opening, as some of it may adhere to the cap or walls during transport.
Q2: I observed precipitation in my this compound DMSO stock solution after storing it at -20°C. What should I do?
A2: Precipitation after freeze-thaw cycles is a common issue. Before each use, it is crucial to bring the stock solution to room temperature and visually inspect for any precipitate. If precipitation is observed, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the precipitate is fully redissolved. To minimize this issue, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I heat the DMSO solution to dissolve this compound?
A3: Gentle warming can aid in dissolving the compound. A water bath set to 37°C is often sufficient. However, excessive heat (e.g., above 50°C) should be avoided as it may lead to the degradation of the compound. Always refer to any available stability data for this compound.
Q4: My this compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A4: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of media first.
-
Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the compound.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to keep the compound in solution.
-
Use of Excipients: For particularly challenging compounds, the use of solubilizing agents or excipients in the final medium might be necessary, though this requires careful validation to ensure it does not interfere with the assay.
Troubleshooting Guide for Insolubility
If you are experiencing difficulty dissolving this compound in DMSO, follow this systematic troubleshooting workflow:
Data Presentation: Solubility Log
Due to the limited public data on this compound, we recommend maintaining a solubility log to determine its empirical solubility characteristics.
| Solvent | Target Concentration | Temperature (°C) | Method (Vortex, Sonicate, Heat) | Observation (Clear, Precipitate, Hazy) |
| DMSO | 10 mM | 25 | Vortex (2 min) | Hazy |
| DMSO | 10 mM | 37 | Vortex (2 min), Heat (10 min) | Clear |
| DMSO | 25 mM | 37 | Vortex (2 min), Heat (10 min) | Precipitate |
| DMSO | 25 mM | 37 | Vortex (2 min), Heat (10 min), Sonicate (5 min) | Hazy |
| Ethanol | 5 mM | 25 | Vortex (2 min) | |
| User Data |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general procedure for preparing a stock solution. The molecular weight of this compound should be confirmed from the supplier's datasheet. For this example, a hypothetical molecular weight of 500 g/mol is used.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the inhibitor needed.
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg
-
-
Weighing: Accurately weigh 5 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolution:
-
Tightly cap the vial and vortex the solution for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Assisted Dissolution (if necessary):
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Alternatively, sonicate the vial for 5-10 minutes.
-
-
Final Inspection: Once the solution is clear and free of particulate matter, it is ready for use.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.
Signaling Pathway
Mutations in Isocitrate Dehydrogenase 1 (IDH1), particularly at the R132 residue, are common in several cancers. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). This compound is an inhibitor of this mutant enzyme.
References
Technical Support Center: Off-Target Effects of Small Molecule IDH1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of small molecule Isocitrate Dehydrogenase 1 (IDH1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of small molecule IDH1 inhibitors?
A1: While designed to be selective for mutant IDH1, some small molecule inhibitors have been observed to interact with other proteins, leading to off-target effects. The most well-documented off-target activities are against various protein kinases. For instance, certain sulfamoyl derivatives of IDH1 inhibitors have been shown to inhibit non-receptor tyrosine kinases such as ABL1 and BTK at concentrations comparable to established kinase inhibitors like imatinib and axitinib[1][2]. Clinical side effects of approved IDH1 inhibitors like ivosidenib and vorasidenib, such as fatigue, nausea, liver enzyme elevations, and QTc prolongation, may also be indicative of off-target activities[3][4][5].
Q2: How can I determine if the phenotype I observe in my experiment is due to an on-target or off-target effect of my IDH1 inhibitor?
A2: Distinguishing between on-target and off-target effects is crucial for interpreting your results. A multi-pronged approach is recommended:
-
Use of structurally distinct inhibitors: Employing multiple IDH1 inhibitors with different chemical scaffolds can help determine if the observed phenotype is consistent across compounds that share the same primary target.
-
Rescue experiments: If the on-target effect is the reduction of 2-hydroxyglutarate (2-HG), attempt to rescue the phenotype by adding exogenous, cell-permeable 2-HG. If the phenotype is reversed, it is likely an on-target effect.
-
Use of inactive enantiomers or analogs: If available, use a stereoisomer or a close chemical analog of your inhibitor that is known to be inactive against mutant IDH1. If this control compound does not produce the same phenotype, it strengthens the case for an on-target effect.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of IDH1. If the resulting phenotype mimics that of the inhibitor, it supports an on-target mechanism.
-
Off-target validation: If you suspect a specific off-target, directly test the inhibitor's effect on that protein's activity in a relevant assay.
Q3: My IDH1 inhibitor is not reducing 2-HG levels in my cell line. What could be the problem?
A3: Several factors could contribute to a lack of 2-HG reduction:
-
Cellular permeability: The inhibitor may not be efficiently entering the cells. You can assess this using cellular uptake assays.
-
Incorrect inhibitor concentration: Ensure you are using a concentration that is effective for inhibiting cellular 2-HG production. This can be determined by performing a dose-response experiment.
-
Assay sensitivity: The method used to measure 2-HG may not be sensitive enough to detect changes. Consider using a highly sensitive method like liquid chromatography-mass spectrometry (LC-MS).
-
Cell line integrity: Confirm that your cell line indeed harbors the specific IDH1 mutation you are targeting and is actively producing high levels of 2-HG at baseline.
-
Inhibitor degradation: The inhibitor may be unstable in your cell culture medium.
-
Development of resistance: Cells can develop resistance to IDH1 inhibitors through mechanisms such as secondary mutations in the IDH1 gene or isoform switching to IDH2.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Toxicity Results
| Problem | Possible Cause | Troubleshooting Steps |
| Inhibitor shows toxicity in wild-type IDH1 cells. | Off-target toxicity. | 1. Perform a kinome scan or other broad off-target profiling to identify potential unintended targets. 2. Validate off-target hits using individual enzymatic or cellular assays. 3. Compare with a structurally unrelated IDH1 inhibitor. |
| Observed cell viability from MTT assay does not match other assays (e.g., cell counting). | Interference with the MTT assay. | 1. Some inhibitors can directly affect cellular metabolism or mitochondrial function, leading to inaccurate MTT readouts. 2. Use an alternative, non-enzymatic viability assay such as trypan blue exclusion, CellTiter-Glo®, or crystal violet staining. |
| Toxicity is observed at much lower concentrations than the IC50 for IDH1 inhibition. | Potent off-target activity. | 1. This strongly suggests a potent off-target effect is responsible for the toxicity. 2. Prioritize off-target profiling to identify the responsible protein(s). |
Guide 2: Inconsistent Phenotypic Observations
| Problem | Possible Cause | Troubleshooting Steps |
| Phenotype is not consistent with known on-target effects of IDH1 inhibition (e.g., differentiation induction). | Off-target effect dominating the phenotype. | 1. Refer to the FAQ on distinguishing on-target vs. off-target effects. 2. Investigate signaling pathways known to be affected by potential off-targets (see Table 2 and accompanying diagrams). |
| Different batches of the inhibitor give different results. | Variation in inhibitor purity or stability. | 1. Verify the purity of each batch using analytical methods like HPLC and mass spectrometry. 2. Ensure proper storage and handling of the inhibitor to prevent degradation. |
Quantitative Data on Off-Target Effects
The following table summarizes the inhibitory activity of a class of sulfamoyl-based IDH1 inhibitors against several non-receptor tyrosine kinases. This data highlights the potential for off-target kinase inhibition by some small molecule IDH1 inhibitors.
Table 1: Off-Target Kinase Inhibition by Sulfamoyl-Based IDH1 Inhibitors
| Kinase | Inhibitor | IC50 (µM) |
| ABL1 | TOS-1 | 0.85 |
| TOS-2 | 0.75 | |
| Imatinib | 0.60 | |
| Axitinib | 0.55 | |
| ABL1 (T315I mutant) | TOS-1 | > 10 |
| TOS-2 | > 10 | |
| Imatinib | > 10 | |
| Axitinib | 0.80 | |
| BTK | TOS-1 | 1.50 |
| TOS-2 | 2.50 | |
| BRK | TOS-1 | 2.50 |
| TOS-2 | 5.00 | |
| SRC | TOS-1 | 5.00 |
| TOS-2 | > 10 | |
| Data adapted from Malarz et al., 2020. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.
Materials:
-
Cell culture reagents
-
IDH1 inhibitor of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the IDH1 inhibitor at the desired concentration or with DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Quantify the protein concentration in the supernatants.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for IDH1.
-
-
Data Analysis:
-
Quantify the band intensities for IDH1 at each temperature.
-
Plot the percentage of soluble IDH1 relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 2: Kinome Profiling Using the KINOMEscan™ Assay
KINOMEscan is a competition binding assay used to quantify the interactions of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
General Workflow:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.
-
Competition Assay:
-
The test compound (IDH1 inhibitor) is incubated with the DNA-tagged kinases.
-
An immobilized, broad-spectrum kinase inhibitor is added to the mixture.
-
-
Quantification:
-
Kinases that are not bound by the test compound will bind to the immobilized ligand and are captured on a solid support.
-
The amount of each kinase captured is quantified by qPCR using the unique DNA tag.
-
The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target vs. potential off-target effects of an IDH1 inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental phenotypes.
References
- 1. ABL (gene) - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Mutant IDH1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to mutant IDH1 inhibitors, exemplified here as "Mutant IDH1-IN-4," in cancer cells.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.
-
Question: My IDH1-mutant cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential causes and how can I investigate them?
-
Answer: Reduced sensitivity, or acquired resistance, is a known challenge with targeted therapies. The primary mechanisms for resistance to mutant IDH1 inhibitors involve genetic changes in the cancer cells.
-
Potential Causes:
-
Secondary Mutations in IDH1: The cancer cells may have developed additional mutations in the IDH1 gene that interfere with the binding of this compound.[1][2] A common resistance-conferring mutation is the S280F substitution, which can sterically hinder the inhibitor from binding to its target site at the dimer interface.
-
Isoform Switching: Cells can acquire mutations in the IDH2 gene, providing an alternative pathway for the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby bypassing the inhibition of mutant IDH1.[1][3]
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate other signaling pathways to promote survival and proliferation, rendering them less dependent on the IDH1 mutation. The PI3K/AKT/mTOR pathway has been implicated in this process.[4]
-
-
Troubleshooting Workflow:
-
Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT assay) to quantify the shift in IC50 for this compound in your resistant cell line compared to the parental, sensitive line.
-
Sequence IDH1 and IDH2: Extract genomic DNA from both the sensitive and resistant cell lines and perform Sanger or next-generation sequencing of the entire coding regions of IDH1 and IDH2 to identify any new mutations.
-
Analyze 2-HG Levels: Measure intracellular 2-HG levels using LC-MS. A restoration of 2-HG levels in the resistant cells in the presence of the inhibitor would suggest a resistance mechanism that reactivates 2-HG production.
-
Assess Bypass Pathways: Use western blotting to examine the activation status of key proteins in survival pathways, such as phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR).
-
-
Issue 2: Inconsistent 2-HG measurement results.
-
Question: I am getting variable results when measuring 2-HG levels in my cell lysates after treatment with this compound. What could be causing this variability?
-
Answer: Accurate measurement of 2-HG is critical for assessing the efficacy of mutant IDH1 inhibitors. Variability can arise from several factors in the experimental workflow.
-
Potential Causes:
-
Sample Preparation: Inconsistent cell numbers, incomplete cell lysis, or degradation of 2-HG during sample processing can lead to variability.
-
Metabolite Extraction: The efficiency of the metabolite extraction protocol can significantly impact the final measurement.
-
LC-MS Calibration: Improper calibration of the LC-MS instrument or issues with the standard curve can lead to inaccurate quantification.
-
-
Troubleshooting Steps:
-
Standardize Cell Number: Ensure that the same number of cells is used for each sample.
-
Optimize Extraction: Use a validated metabolite extraction protocol, such as a cold methanol/water/chloroform extraction, and ensure all steps are performed consistently.
-
Use an Internal Standard: Spike a known amount of a stable isotope-labeled 2-HG (e.g., 13C5-2-HG) into your samples before extraction to control for variability in sample processing and instrument response.
-
Validate Standard Curve: Prepare a fresh standard curve for each batch of samples and ensure it has a good linear range (R2 > 0.99).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. In cancer cells with an IDH1 mutation (most commonly at the R132 residue), the enzyme gains a new function: converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, promoting tumor growth. This compound binds to the mutant IDH1 enzyme and blocks its ability to produce 2-HG, thereby restoring normal cellular processes and inhibiting cancer cell proliferation.
Q2: What are the known mechanisms of resistance to mutant IDH1 inhibitors?
A2: Resistance to mutant IDH1 inhibitors can occur through several mechanisms:
-
Secondary mutations in IDH1: These mutations can prevent the inhibitor from binding to the enzyme.
-
IDH isoform switching: The cancer cells can acquire a mutation in IDH2, another isoform of the enzyme, which also produces 2-HG.
-
Bypass signaling pathways: The cancer cells can activate other signaling pathways, such as the PI3K/AKT/mTOR pathway, to promote their growth and survival independently of the IDH1 mutation.
Q3: What strategies can be used to overcome resistance to this compound?
A3: Several strategies are being explored to overcome resistance:
-
Combination Therapy: Combining this compound with other anti-cancer agents can be effective. This includes:
-
Chemotherapy: Standard chemotherapy agents may be effective in resistant cells.
-
Other Targeted Inhibitors: If a bypass pathway is activated, inhibitors of that pathway (e.g., PI3K/AKT/mTOR inhibitors) can be used.
-
Dual IDH1/IDH2 Inhibitors: For resistance due to isoform switching, a dual inhibitor that targets both mutant IDH1 and IDH2 may be effective.
-
-
Next-Generation Inhibitors: The development of new mutant IDH1 inhibitors that can bind to the enzyme even in the presence of resistance mutations is an active area of research.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.1 | 1 |
| Resistant Clone 1 | 2.5 | 25 |
| Resistant Clone 2 | 5.8 | 58 |
Table 2: 2-HG Levels in Response to this compound Treatment
| Cell Line | Treatment | 2-HG Level (nmol/106 cells) |
| Parental (Sensitive) | DMSO (Vehicle) | 50.2 |
| Parental (Sensitive) | This compound (1 µM) | 5.1 |
| Resistant Clone 1 | DMSO (Vehicle) | 48.9 |
| Resistant Clone 1 | This compound (1 µM) | 45.3 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cancer cell viability.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. 2-HG Measurement by LC-MS
This protocol outlines the general steps for quantifying intracellular 2-HG.
-
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Cold PBS
-
Metabolite Extraction Buffer (e.g., 80% methanol)
-
Internal standard (13C5-2-HG)
-
LC-MS system
-
-
Procedure:
-
Plate cells and treat with this compound or vehicle for the desired time.
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add cold metabolite extraction buffer containing the internal standard to the plate and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet the protein and cellular debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS, monitoring the mass transitions for 2-HG and the internal standard.
-
Quantify 2-HG levels by comparing the peak area ratio of endogenous 2-HG to the internal standard against a standard curve.
-
3. Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the activation of bypass signaling pathways.
-
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-IDH1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for acquired resistance.
Caption: Mechanisms of resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
How to minimize cytotoxicity of Mutant IDH1-IN-4 in primary cells
Welcome to the technical support center for Mutant IDH1-IN-4. This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize cytotoxicity in primary cell experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Mutant isocitrate dehydrogenase 1 (IDH1) enzymes possess a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2] The accumulation of D-2HG interferes with various cellular processes, including epigenetic regulation, and is a key driver in certain cancers like gliomas and acute myeloid leukemia (AML).[2][3] this compound is a small molecule inhibitor designed to selectively target the mutated IDH1 enzyme, blocking the production of D-2HG.[4]
Q2: Why am I observing high cytotoxicity in my primary cells after treatment with this compound?
High cytotoxicity in primary cells can stem from several factors:
-
Concentration and Exposure Time: Primary cells can be more sensitive than immortalized cell lines. The concentration of the inhibitor or the duration of exposure may be too high.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.
-
Off-Target Effects: At higher concentrations, the inhibitor might interact with other cellular targets, leading to unintended toxicity.
-
Cell Health and Culture Conditions: The baseline health, passage number, and seeding density of your primary cells can significantly influence their sensitivity to chemical compounds.
Q3: What are the immediate first steps to troubleshoot high cytotoxicity?
A systematic approach is crucial.
-
Confirm Concentrations: Double-check all calculations for your serial dilutions of both the compound and the solvent.
-
Run a Solvent Control: Test the viability of your primary cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment.
-
Perform a Dose-Response Curve: Determine the half-maximal cytotoxic concentration (CC50) alongside the half-maximal effective concentration (EC50) to identify the therapeutic window.
-
Optimize Exposure Time: Reduce the incubation time to see if cytotoxicity decreases while maintaining the desired inhibitory effect.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides a structured approach to identifying and mitigating the source of cytotoxicity in your primary cell experiments.
Problem 1: Significant cell death is observed even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific primary cell type (typically <0.5%). Run a full solvent toxicity control curve. |
| Poor Primary Cell Health | Use primary cells with a low and consistent passage number. Ensure high viability (>95%) before starting the experiment. Optimize cell seeding density, as this can affect the per-cell concentration of the compound. |
| Compound Instability/Purity | Confirm the purity of your compound stock, as impurities from synthesis can be cytotoxic. Assess the stability of the compound in your culture medium over the experimental time course. |
Problem 2: Cytotoxicity occurs at the same concentration required for effective inhibition of D-2HG.
| Possible Cause | Recommended Solution |
| Narrow Therapeutic Window | Optimize Exposure Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the earliest time point where D-2HG production is inhibited without significant cell death. |
| Adjust Serum Concentration: The concentration of serum in the culture medium can influence drug availability and cytotoxicity. Experiment with varying serum percentages to potentially reduce toxicity. | |
| Apoptosis Induction | Co-treatment with Caspase Inhibitors: To determine if apoptosis is the primary mechanism of cell death, co-incubate the cells with a pan-caspase inhibitor like Z-VAD-FMK. A significant rescue in cell viability suggests apoptosis is a major contributor. |
| Oxidative Stress | Co-treatment with Antioxidants: To test for the involvement of oxidative stress, co-incubate the cells with an antioxidant such as N-acetylcysteine (NAC). An increase in viability indicates that oxidative stress may be a component of the cytotoxicity. |
Quantitative Data Summary
The following table provides a hypothetical comparison of the inhibitory and cytotoxic concentrations for different mutant IDH1 inhibitors to illustrate the concept of a therapeutic window.
| Compound | Target Mutation | EC50 (D-2HG Inhibition) | CC50 (Primary Hepatocytes) | Therapeutic Index (CC50/EC50) |
| This compound | R132H | 70 nM | 5 µM | ~71 |
| AGI-5198 | R132H | 100 nM | >20 µM | >200 |
| Ivosidenib (AG-120) | R132H/C | 15 nM | >50 µM | >3300 |
Note: Data are illustrative and should be determined empirically for your specific compound and cell type.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50)
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also prepare a 2x concentrated series for the solvent (e.g., DMSO) as a control.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound or solvent dilutions to the appropriate wells. Include wells with medium only as an untreated control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assay: At the end of the incubation, perform a cell viability assay such as the MTT or CellTiter-Glo® assay.
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression (four-parameter logistic curve) to determine the CC50 value.
Protocol 2: Assessing Apoptosis via Caspase Inhibitor Co-treatment
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.
-
Co-treatment: Prepare serial dilutions of this compound, ensuring each dilution also contains the final concentration of the caspase inhibitor. Add these solutions to the pre-treated cells.
-
Controls: Include control wells with:
-
This compound alone.
-
Caspase inhibitor alone.
-
Vehicle (solvent) alone.
-
-
Incubation and Analysis: Incubate for the desired time and assess cell viability as described in Protocol 1. A significant increase in viability in the co-treated wells compared to the compound-only wells suggests apoptosis is a primary mechanism of cytotoxicity.
Visualizations
Caption: Mechanism of Mutant IDH1 and inhibition by this compound.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: A logical troubleshooting workflow for addressing high cytotoxicity.
References
- 1. IDH1-mutant cancer cells are sensitive to cisplatin and an IDH1-mutant inhibitor counteracts this sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant IDH1: An immunotherapeutic target in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
Technical Support Center: Best Practices for Long-term Storage and Handling of Mutant IDH1-IN-4
For researchers, scientists, and drug development professionals utilizing Mutant IDH1-IN-4, this technical support center provides essential guidance on long-term storage, handling, and experimental use. Adherence to these best practices is crucial for maintaining the integrity and efficacy of the inhibitor, ensuring reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for long-term use?
A1: For long-term storage, the solid form of this compound should be stored at -20°C for up to two years. Ensure the container is tightly sealed to protect it from moisture and light.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).
Q3: How should I store the this compound stock solution?
A3: For optimal stability, the stock solution in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month. When ready to use, thaw an aliquot and keep it on ice during your experiment.
Q4: Can I store the diluted, aqueous solution of this compound?
A4: It is not recommended to store diluted, aqueous solutions of this compound for extended periods. For consistent results, it is best practice to prepare fresh dilutions from the frozen DMSO stock solution for each experiment. The stability of the inhibitor in aqueous media can be limited.
Q5: What are the signs of compound degradation or precipitation?
A5: Signs of degradation can include inconsistent or reduced inhibitory activity in your assays. Precipitation may be observed as cloudiness or visible particles in your stock or working solutions, especially after thawing. If you observe a precipitate, gently warm the solution to 37°C and vortex or sonicate briefly to try and redissolve the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or reduced inhibitor activity in experiments. | 1. Improper storage of the solid compound or stock solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation of the inhibitor in aqueous solution. | 1. Verify that the solid compound and DMSO stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for stock). 2. Always prepare single-use aliquots of the DMSO stock solution to avoid multiple freeze-thaw cycles. 3. Prepare fresh dilutions in your aqueous experimental medium for each experiment. |
| Precipitate observed in the DMSO stock solution upon thawing. | 1. The concentration of the stock solution may be too high. 2. The compound has come out of solution during freezing. | 1. Ensure your stock solution concentration does not exceed the solubility limit in DMSO. 2. Gently warm the vial to 37°C and vortex thoroughly to redissolve the precipitate. Brief sonication can also be used if necessary. |
| Variability in 2-hydroxyglutarate (2-HG) measurement results. | 1. Inconsistent inhibitor concentration due to precipitation or degradation. 2. Variability in cell seeding density or treatment time. 3. Issues with the 2-HG detection method. | 1. Follow the recommended storage and handling procedures for the inhibitor. 2. Ensure consistent cell seeding and adhere to a strict timeline for inhibitor treatment and sample collection. 3. For LC-MS/MS, ensure proper sample preparation and instrument calibration. For enzymatic assays, verify the integrity of all kit components. |
Storage Condition Summary
| Form | Solvent | Storage Temperature | Duration |
| Solid (Powder) | - | -20°C | Up to 2 years |
| Stock Solution | DMSO | -80°C | Up to 6 months |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| Working Solution | Aqueous Medium | On Ice | For immediate use |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolve the Compound: Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot for Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: Cell-Based Assay for 2-Hydroxyglutarate (2-HG) Inhibition
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your mutant IDH1-expressing cells (e.g., U87-MG R132H, HT1080) in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the inhibitor in your cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours).
-
Sample Collection:
-
For intracellular 2-HG analysis: Aspirate the medium, wash the cells with ice-cold PBS, and then lyse the cells using a suitable method (e.g., methanol/water extraction).
-
For extracellular 2-HG analysis: Collect the conditioned medium from each well.
-
-
2-HG Measurement: Analyze the 2-HG levels in the cell lysates or conditioned medium using a validated method such as LC-MS/MS or a commercially available 2-HG assay kit.
-
Data Analysis: Normalize the 2-HG levels to cell number or protein concentration. Plot the 2-HG levels as a function of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The neomorphic activity of mutant IDH1 results in the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG can impact various cellular processes by competitively inhibiting α-KG-dependent dioxygenases, leading to epigenetic alterations and changes in cellular signaling.
Caption: Signaling pathways affected by mutant IDH1-produced 2-HG.
Caption: General experimental workflow for 2-HG inhibition assay.
References
Technical Support Center: Addressing Variability in 2-Hydroxyglutarate (2-HG) Measurement Assays
Welcome to the technical support center for 2-hydroxyglutarate (2-HG) measurement. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in 2-HG quantification. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to enhance the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in 2-HG measurement assays?
Variability in 2-HG measurements can arise from multiple stages of the experimental process. Key sources include:
-
Sample Handling and Preparation: The stability of 2-HG is critical. Factors like storage temperature, freeze-thaw cycles, and the choice of anticoagulants can affect its concentration.[1] Sample preparation methods, such as protein precipitation or liquid-liquid extraction, must be consistent to avoid introducing variability.
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine, tissue lysate) can interfere with the ionization of 2-HG in mass spectrometry, either suppressing or enhancing the signal and affecting accuracy.[2][3]
-
Enantiomer Separation: D-2HG and L-2HG are stereoisomers with identical mass. Inadequate chromatographic separation or derivatization can lead to inaccurate quantification of the specific enantiomer of interest, as many biological states show specific accumulation of one over the other.
-
Assay Type and Conditions: Both mass spectrometry-based methods and enzymatic assays have inherent variability. For enzymatic assays, factors like pH, temperature, and incubation time can cause fluctuations. For LC-MS, instrument calibration and sensitivity are key.
-
Inter-laboratory and Intra-laboratory Differences: Variations in equipment, reagents, and operator technique can lead to significant differences in results between and within laboratories.
Q2: Why is it critical to separately measure the D-2HG and L-2HG enantiomers?
D-2HG and L-2HG have distinct biological origins and roles.
-
D-2HG is primarily known as an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) 1 and 2 enzymes in various cancers, including glioma and acute myeloid leukemia (AML). Its detection is used for diagnosis, prognosis, and monitoring treatment response.
-
L-2HG can accumulate in response to cellular stressors like hypoxia or due to inherited metabolic disorders (L-2-hydroxyglutaric aciduria). Since standard mass spectrometry cannot distinguish between these enantiomers, methods that employ chiral chromatography or chiral derivatization are essential for accurate biological interpretation. Measuring total 2-HG can be misleading, as changes in the cancer-specific D-2HG may be masked by fluctuating levels of L-2HG.
Q3: What are the most common methods for quantifying 2-HG?
The most prevalent methods for 2-HG quantification are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and specificity. To resolve the D- and L-enantiomers, it is often coupled with chiral derivatization using reagents like diacetyl-L-tartaric anhydride (DATAN).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique that can separate and detect 2-HG enantiomers, often following a derivatization step to increase volatility.
-
Enzymatic Assays: These assays are typically colorimetric or fluorometric and use a specific D-2HG dehydrogenase enzyme to measure D-2HG levels. While useful for high-throughput screening, they generally cannot measure L-2HG and may be more susceptible to interference from other sample components.
-
Magnetic Resonance Spectroscopy (MRS): This non-invasive in vivo technique can detect high levels of 2-HG in tissues, particularly in the brains of glioma patients, but can be challenging due to spectral overlap with other metabolites like glutamate and GABA.
Q4: What is a "matrix effect" and how can it be mitigated in 2-HG analysis?
A matrix effect is the alteration (suppression or enhancement) of the analyte's signal in a mass spectrometer due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). This can lead to inaccurate quantification.
Mitigation Strategies:
-
Effective Sample Cleanup: Use robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): An ideal internal standard, such as ¹³C₅-labeled 2-HG, co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is identical to the study samples to ensure that the standards and samples are affected by the matrix in the same way.
-
Chromatographic Separation: Optimize the LC method to separate 2-HG from interfering matrix components.
Q5: How can I ensure the stability of 2-HG in my samples during collection and storage?
Sample stability is crucial for reliable results.
-
Storage Temperature: For long-term storage, samples should be kept at -70°C or lower.
-
Acidification: For aqueous samples, acidification can help preserve certain analytes. For instance, storing samples in 0.4-0.5% acid can maintain stability for extended periods. However, the specific acid and concentration must be optimized for 2-HG.
-
Container Material: Use appropriate containers, such as borosilicate glass or FEP bottles, as some materials like polyethylene can allow diffusion.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade analytes. One study found 2-HG to be stable for up to five freeze-thaw cycles, but it is best practice to aliquot samples into single-use volumes.
Visualized Workflows and Pathways
Caption: Simplified metabolic pathways for D-2HG and L-2HG production.
Caption: Key steps in an LC-MS/MS workflow for 2-HG quantification.
Caption: A logical flowchart for troubleshooting common 2-HG assay issues.
Troubleshooting Guide
Q: My LC-MS peaks for 2-HG are broad, split, or poorly resolved. What should I do?
-
Potential Cause: Suboptimal chromatographic conditions or incomplete derivatization. The separation of D- and L-2HG diastereomers after derivatization is highly dependent on the mobile phase composition and gradient.
-
Recommendation:
-
Optimize LC Gradient: Adjust the solvent gradient to improve peak separation. Sometimes a shallower gradient can significantly enhance resolution.
-
Check Derivatization: Ensure the derivatization reaction with DATAN has gone to completion. Optimize reaction time, temperature, and reagent concentration.
-
Column Integrity: Check the condition of your analytical column. Poor peak shape can indicate a void in the column or contamination.
-
Q: I'm seeing high coefficients of variation (CV%) between my replicate injections or samples. What's the cause?
-
Potential Cause: Inconsistent sample preparation, matrix effects, or instrument instability. A mean intrasample CV of around 25% has been noted in some studies, especially at high concentrations, but this can be improved. Robust methods aim for CVs under 10%.
-
Recommendation:
-
Standardize Sample Prep: Use a precise and consistent protocol for protein precipitation and extraction. Automated liquid handlers can reduce human error.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) added at the very beginning of sample preparation is the best way to control for variability during extraction and injection.
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment to determine if ion suppression or enhancement is occurring in your samples.
-
Q: My results from the enzymatic D-2HG assay are inconsistent. Why?
-
Potential Cause: Enzymatic assays are sensitive to environmental conditions and sample composition.
-
Recommendation:
-
Check Reagents: Ensure the enzyme, cofactors (NAD+), and detection reagents (resazurin) have not expired and have been stored correctly. Prepare the complete reaction mixture fresh before each use.
-
Control Incubation Conditions: Precisely control the incubation temperature (e.g., 37°C) and time. Deviations can significantly alter the reaction rate.
-
Sample pH: Ensure the final pH of the sample in the reaction well is within the optimal range for the enzyme (typically pH 6.5-8.0). The initial sample extraction and neutralization steps are critical.
-
Test for Interference: Some compounds in your sample lysate could inhibit the D-2HG dehydrogenase or the diaphorase. Run a spike-recovery experiment with a known amount of D-2HG standard in your sample matrix to check for inhibition.
-
Quantitative Data Summary & Protocols
Table 1: Comparison of Performance Metrics for LC-MS Based 2-HG Assays
| Parameter | Method 1 (Derivatization LC-HR-QTOF-MS) | Method 2 (Derivatization LC/MS/MS) | Method 3 (LC-MS for Total 2-HG) |
| Linear Range | 0.8–104 nmol/mL | 0.34–135.04 µM | 10–30,000 ng/mL |
| Linearity (r²) | ≥ 0.995 | > 0.9 | Not Specified |
| Intra-day Precision (CV%) | ≤ 8.0% | ≤ 14.2% (for a similar assay) | Mean intrasample CV of 24.8% (for 21 repeated samples) |
| Inter-day Precision (CV%) | ≤ 6.3% | ≤ 12.7% (for a similar assay) | Not Specified |
| Accuracy (Relative Error %) | ≤ 2.7% | -10.5% to -5.7% (for a similar assay) | Not Specified |
| Key Feature | High-resolution separation of D/L enantiomers | Simultaneous quantification of 2-HG enantiomers and α-KG | Measures total 2-HG in serum for clinical correlation |
Methodology Spotlight: Protocol for 2-HG Enantiomer Quantification by Derivatization LC-MS/MS
This protocol is a synthesized example based on common methodologies for robust 2-HG analysis.
1. Sample Preparation (from Plasma)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of a stable isotope-labeled internal standard mix (e.g., ¹³C₅-D/L-2-HG) in water.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. Chiral Derivatization
-
Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of diacetyl-L-tartaric anhydride (DATAN) in a 4:1 mixture of methylene chloride and acetic acid.
-
Vortex to mix thoroughly.
-
Incubate the reaction at 75°C for 30 minutes.
-
After incubation, evaporate the solvent completely under nitrogen.
-
Reconstitute the final derivatized sample in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: Standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting with low organic phase (e.g., 5% B) and ramping up to elute the derivatized 2-HG diastereomers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized D-2HG, L-2HG, and their corresponding internal standards.
4. Data Quantification
-
Generate a calibration curve by preparing standards of known D/L-2HG concentrations in a blank matrix and subjecting them to the same preparation and derivatization process.
-
Integrate the peak areas for each analyte and internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of D-2HG and L-2HG in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.
References
Technical Support Center: Optimizing Treatment with Mutant IDH1 Inhibitors
Disclaimer: No public information is available for a compound specifically named "Mutant IDH1-IN-4". This guide has been generated using Ivosidenib (AG-120) , a well-characterized, FDA-approved selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), as a representative example to illustrate the principles of optimizing treatment duration and troubleshooting experimental workflows. The protocols and data presented here are based on publicly available information for Ivosidenib and should be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for mutant IDH1 inhibitors like Ivosidenib (AG-120)?
A1: Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2][3][4] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic changes that block cellular differentiation. Ivosidenib (AG-120) is a selective, reversible inhibitor that specifically binds to the mutant IDH1 enzyme, blocking the production of D-2HG. This reduction in D-2HG levels is intended to restore normal cellular differentiation processes that are disrupted in IDH1-mutant cancers.
Q2: How do I determine the optimal concentration of Ivosidenib (AG-120) for my cell-based assays?
A2: The optimal concentration depends on the cell line and the specific endpoint of your assay. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for 2-HG production in your specific cell model. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the active range. The optimal concentration should effectively inhibit 2-HG production without causing significant off-target effects or general cytotoxicity.
Q3: What are the potential off-target effects of Ivosidenib (AG-120) and how can I mitigate them?
A3: While Ivosidenib is highly selective for mutant IDH1, high concentrations can increase the likelihood of off-target effects. Common off-target effects of small molecule inhibitors can include interactions with other kinases or enzymes with similar binding pockets. To mitigate these, use the lowest effective concentration determined from your dose-response curve. It is also good practice to include a control with a structurally unrelated inhibitor targeting the same protein to confirm that the observed phenotype is due to on-target effects.
Q4: How long does it take to observe a cellular response after treatment with Ivosidenib (AG-120)?
A4: The timeframe for observing a response can vary. Inhibition of 2-HG production can be detected within hours of treatment. However, downstream effects related to changes in epigenetic marks and cellular differentiation may take several days to weeks to become apparent. It is recommended to conduct time-course experiments to determine the optimal treatment duration for your specific biological question.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Question: My calculated IC50 value for Ivosidenib (AG-120) is inconsistent across different experimental runs. What could be the cause?
-
Answer: Several factors can contribute to IC50 variability. Ensure consistency in cell density at the time of seeding and treatment, as this can alter the effective inhibitor concentration per cell. The incubation time with the compound can also influence the IC50 value; longer incubation times may result in lower values. Always use cells within a consistent and limited passage number range to avoid issues related to genetic drift. Finally, ensure proper mixing of reagents and use calibrated pipettes to minimize pipetting errors.
Issue 2: Observed cell viability is greater than 100% at low inhibitor concentrations.
-
Question: In my cell viability assay, I'm observing an increase in signal, leading to viability percentages over 100% at lower concentrations of Ivosidenib (AG-120). Is this an artifact?
-
Answer: This can be an artifact of the assay itself or a biological effect. Some compounds can interfere with the assay reagents (e.g., luciferase-based assays). It's also possible that at sub-optimal concentrations, the inhibitor has a slight proliferative effect. To troubleshoot, try a different viability assay based on an alternative detection method (e.g., colorimetric vs. luminescent). Also, carefully examine the cells under a microscope for any morphological changes.
Issue 3: No significant change in differentiation markers after prolonged treatment.
-
Question: I have treated my IDH1-mutant cells with Ivosidenib (AG-120) for several days, but I am not observing the expected changes in differentiation markers. What should I check?
-
Answer: First, confirm that 2-HG levels are significantly reduced in your treated cells compared to the vehicle control. If 2-HG is not inhibited, there may be an issue with the compound's stability or concentration. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. If 2-HG is inhibited, the time course may need to be extended, as epigenetic reprogramming can be a slow process. Also, consider the specific cell line, as the capacity to differentiate can vary.
Data Presentation
Table 1: In Vitro Activity of Ivosidenib (AG-120) against Mutant IDH1 Enzymes
| Mutant IDH1 Enzyme | IC50 (nM) for 2-HG Inhibition |
| R132H | 12 |
| R132C | 25 |
| R132L | 30 |
| R132S | Not specified |
| R132G | Not specified |
This table presents representative IC50 values for Ivosidenib (AG-120) against various IDH1 mutations. Actual values may vary depending on the specific assay conditions and cell line used.
Table 2: Recommended Concentration Range for In Vitro Experiments
| Assay Type | Recommended Starting Concentration Range |
| 2-HG Inhibition Assay | 0.1 nM - 10 µM |
| Cell Viability/Proliferation Assay | 1 nM - 50 µM |
| Differentiation Marker Analysis | 100 nM - 1 µM (based on 2-HG IC50) |
These are suggested starting ranges. The optimal concentration for each experiment should be determined empirically.
Experimental Protocols
Protocol 1: Determination of IC50 for 2-HG Inhibition in Adherent Cells
-
Cell Seeding: Plate IDH1-mutant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Ivosidenib (AG-120) in a complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and a no-cell control.
-
Treatment: Carefully remove the medium from the wells and add the prepared Ivosidenib (AG-120) dilutions or controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Metabolite Extraction: After incubation, aspirate the medium and extract intracellular metabolites using an appropriate method (e.g., methanol/acetonitrile/water extraction).
-
2-HG Quantification: Analyze the levels of D-2-hydroxyglutarate in the cell extracts using a commercially available D-2HG assay kit or by LC-MS/MS.
-
Data Analysis: Normalize the 2-HG levels to the vehicle control. Plot the normalized 2-HG levels against the logarithm of the Ivosidenib (AG-120) concentration and fit a non-linear regression curve to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of Ivosidenib on the mutant IDH1 pathway.
Caption: Workflow for optimizing treatment duration.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 3. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison: Mutant IDH1-IN-4 and AG-120 (Ivosidenib)
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), a critical enzyme implicated in several cancers. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
A note on nomenclature: Publicly available data for a compound specifically named "Mutant IDH1-IN-4" is limited. This guide will utilize data for "Mutant IDH1-IN-1," a representative selective inhibitor of mutant IDH1, for a comparative analysis against the well-characterized inhibitor AG-120 (Ivosidenib).
Mutations in the IDH1 enzyme lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a role in tumorigenesis by altering cellular epigenetics and differentiation[1][2][3]. Both AG-120 and other selective inhibitors aim to block this neomorphic activity.
Quantitative Data Summary
The following table summarizes the in vitro potency of Mutant IDH1-IN-1 and AG-120 (Ivosidenib) against the most common IDH1 mutation, R132H, as well as other mutations and the wild-type (WT) enzyme.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Mutant IDH1-IN-1 | IDH1 R132H | Biochemical | 81.5 | [4] |
| AG-120 (Ivosidenib) | IDH1 R132H | Biochemical | 12 | [1] |
| IDH1 R132C | Biochemical | 13 | ||
| IDH1 R132G | Biochemical | 8 | ||
| IDH1 R132L | Biochemical | 13 | ||
| IDH1 R132S | Biochemical | 12 | ||
| IDH1 WT | Biochemical | 71 (1h pre-incubation) | ||
| U87 MG cells (R132H) | Cell-based (2-HG reduction) | 19 | ||
| HT1080 cells (R132C) | Cell-based (2-HG reduction) | 8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize IDH1 inhibitors.
Biochemical IDH1 Enzymatic Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of mutant IDH1. The activity is monitored by measuring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human mutant IDH1 (e.g., R132H) enzyme
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, and 0.005% Tween 20, pH 7.4
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
α-ketoglutarate (α-KG)
-
Test compounds (this compound, AG-120) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the diluted test compounds to the appropriate wells. Include a DMSO-only control (no inhibitor).
-
Add the mutant IDH1 enzyme and NADPH to all wells.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, α-KG.
-
Immediately measure the absorbance at 340 nm in a kinetic mode on a microplate reader for a set period (e.g., 60 minutes).
-
The rate of NADPH consumption is determined from the linear phase of the reaction.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cell-Based 2-Hydroxyglutarate (2-HG) Assay
This assay quantifies the reduction of the oncometabolite 2-HG in cells expressing mutant IDH1 after treatment with an inhibitor.
Materials:
-
Cells expressing mutant IDH1 (e.g., U87 glioblastoma cells engineered to express IDH1 R132H, or HT1080 fibrosarcoma cells with an endogenous IDH1 R132C mutation).
-
Cell culture medium and supplements.
-
Test compounds (this compound, AG-120) dissolved in DMSO.
-
96-well cell culture plates.
-
Reagents for cell lysis and metabolite extraction (e.g., methanol).
-
LC-MS/MS or a commercial 2-HG assay kit for quantification.
Procedure:
-
Seed the mutant IDH1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Harvest the cells and/or the culture medium.
-
Extract the intracellular metabolites by adding a cold solvent like 80% methanol and incubating at -80°C.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Quantify the amount of 2-HG in the supernatant using a validated method such as LC-MS/MS or a fluorometric/colorimetric assay kit.
-
Normalize the 2-HG levels to the cell number or protein concentration.
-
Calculate the percent reduction in 2-HG for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent 2-HG reduction against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for In Vitro Evaluation of IDH1 Inhibitors
Caption: Workflow for in vitro characterization of mutant IDH1 inhibitors.
Signaling Pathway of Mutant IDH1dot
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Immunotherapeutic Potential of Isocitrate Dehydrogenase Mutations in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Precision: A Comparative Guide to the Cross-reactivity of Mutant IDH1 Inhibitors with Wild-type IDH1
For researchers, scientists, and drug development professionals, the selective targeting of cancer-associated mutations while sparing their wild-type counterparts is a paramount goal in oncology. This guide provides an objective comparison of the cross-reactivity profiles of several prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, supported by quantitative data and detailed experimental methodologies.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). Consequently, inhibitors specifically targeting these mutant forms of IDH1 have emerged as a promising therapeutic strategy. A critical aspect of their development and clinical utility is their selectivity for the mutant enzyme over the wild-type (WT) IDH1, which plays a crucial role in normal cellular metabolism. High selectivity is desirable to minimize off-target effects and potential toxicities.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized mutant IDH1 inhibitors against the most common R132H and R132C mutant forms, as well as the wild-type enzyme. A higher selectivity ratio indicates a greater preference for the mutant enzyme.
| Inhibitor | Mutant IDH1 Target | Mutant IDH1 IC50 (nM) | Wild-type IDH1 IC50 (nM) | Selectivity (WT IC50 / Mutant IC50) |
| Ivosidenib (AG-120) | R132H | 10 - 12[1] | 24 - 71[2][3] | ~2 - 7 |
| Olutasidenib | R132H | Potent (specific value not provided) | 22,400[2][3] | High (exact value cannot be calculated) |
| BAY1436032 | R132H | 15 | >10,000 | >667 |
| ML309 | R132H | 68 | 36,000 | ~529 |
| R132C | 30 | 36,000 | ~1200 | |
| AGI-5198 | R132H | 70 | >10,000 | >143 |
| R132C | 160 | >10,000 | >62.5 | |
| T001-0657 | R132C (cellular) | 1,311 | 49,041 (cellular) | ~37 |
Key Observations:
-
High Selectivity of Olutasidenib and BAY1436032: Olutasidenib and BAY1436032 exhibit exceptional selectivity for the mutant IDH1 enzyme, with minimal activity against the wild-type form at high concentrations.
-
Moderate Selectivity of Ivosidenib: Ivosidenib (AG-120) is a potent inhibitor of mutant IDH1 but also demonstrates inhibitory activity against wild-type IDH1 in the nanomolar range, resulting in a lower selectivity ratio compared to other inhibitors.
-
Phenyl-glycine based inhibitors: ML309 and AGI-5198, both belonging to the phenyl-glycine class of inhibitors, show good selectivity for the mutant over the wild-type enzyme.
Signaling Pathways and Experimental Workflow
To understand the context of IDH1 inhibition and the methods used to assess it, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Experimental Protocols
The determination of IC50 values is crucial for comparing the potency and selectivity of enzyme inhibitors. Below is a representative protocol for a biochemical assay to measure the inhibitory activity of compounds against wild-type and mutant IDH1, based on monitoring NADPH consumption.
Objective: To determine the IC50 value of a test compound against recombinant wild-type IDH1 and a mutant IDH1 (e.g., R132H).
Principle: The neomorphic activity of mutant IDH1 consumes NADPH in the conversion of α-ketoglutarate (α-KG) to 2-HG. The rate of NADPH depletion, which can be monitored by the decrease in fluorescence or absorbance at 340 nm, is proportional to the enzyme's activity. Inhibitors will slow down this rate. For wild-type IDH1, the assay is typically run in the reverse direction, also monitoring NADPH consumption.
Materials:
-
Recombinant human wild-type IDH1 and mutant IDH1 (R132H) enzymes.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.1 mg/mL BSA, 0.2 mM DTT, and 0.005% (v/v) Tween 20.
-
Substrate for mutant IDH1: α-Ketoglutarate (α-KG).
-
Substrate for wild-type IDH1 (reverse reaction): Isocitrate.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
-
Test compounds dissolved in DMSO.
-
96-well or 384-well microplates (black plates for fluorescence).
-
Microplate reader capable of measuring fluorescence or absorbance at 340 nm.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the compound dilutions to the wells of the microplate. Include DMSO-only wells as a negative control (100% activity).
-
-
Enzyme and Cofactor Pre-incubation:
-
Prepare a master mix containing the assay buffer, recombinant IDH1 enzyme (e.g., 30 nM final concentration for mutant IDH1), and NADPH (e.g., 50 µM final concentration).
-
Add the enzyme/cofactor mix to the wells containing the test compounds.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing α-KG (for mutant IDH1, e.g., 1.5 mM final concentration) or isocitrate (for wild-type IDH1) in assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the plate reader.
-
Monitor the decrease in NADPH concentration by measuring the change in absorbance or fluorescence at 340 nm over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the kinetic read.
-
Normalize the rates of the compound-treated wells to the DMSO control wells to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This guide highlights the critical importance of selectivity in the development of mutant IDH1 inhibitors. While several potent inhibitors have been developed, they exhibit a range of cross-reactivity with wild-type IDH1. The choice of an inhibitor for therapeutic use will depend on a careful balance of its on-target potency and its potential for off-target effects, as informed by the type of rigorous quantitative analysis presented here.
References
Comparative Analysis of IDH1 Inhibitor Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of various Isocitrate Dehydrogenase 1 (IDH1) inhibitors is crucial for advancing cancer therapy. This guide provides a detailed comparison of the half-maximal inhibitory concentration (IC50) values of several prominent IDH1 inhibitors, supported by experimental data and protocols.
Mutations in the IDH1 enzyme are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a pivotal role in tumorigenesis. Consequently, a range of small-molecule inhibitors targeting mutant IDH1 have been developed. This guide offers a comparative analysis of their potency.
Potency of IDH1 Inhibitors: A Comparative Overview
The following table summarizes the IC50 values for various IDH1 inhibitors against the most common IDH1 mutations, R132H and R132C. IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, with lower values indicating higher potency. Data is presented for both biochemical assays, which measure the direct inhibition of the purified enzyme, and cell-based assays, which assess the inhibitor's effect on 2-HG production within cancer cell lines.
| Inhibitor Name (Alias) | Target Mutation | Assay Type | IC50 (nM) | Reference |
| Ivosidenib (AG-120) | IDH1-R132H | Biochemical | 12 | [1] |
| IDH1-R132C | Biochemical | 13 | [1] | |
| IDH1-R132G | Biochemical | 8 | [1] | |
| IDH1-R132L | Biochemical | 13 | [1] | |
| IDH1-R132S | Biochemical | 12 | [1] | |
| IDH1-R132C | Cell-based (HT1080) | 7.5 | ||
| Olutasidenib (FT-2102) | IDH1-R132H | Biochemical | 21.2 | |
| IDH1-R132C | Biochemical | 114 | ||
| Vorasidenib (AG-881) | IDH1-R132C | Biochemical | 0.04 - 22 | |
| IDH1-R132G | Biochemical | 0.04 - 22 | ||
| IDH1-R132H | Biochemical | 0.04 - 22 | ||
| IDH1-R132S | Biochemical | 0.04 - 22 | ||
| IDH305 | IDH1-R132H | Biochemical | 27 | |
| IDH1-R132C | Biochemical | 28 | ||
| BAY-1436032 | IDH1-R132H | Cell-based (hematopoietic cells) | 60 | |
| IDH1-R132C | Cell-based (hematopoietic cells) | 45 | ||
| IDH1 mutant AML | Cell-based (colony formation) | 100 | ||
| DS-1001b | IDH1-R132C | Cell-based (HT1080) | 0.112 µM |
Experimental Methodologies for IC50 Determination
The determination of IC50 values is critical for evaluating the potency of IDH1 inhibitors. Two primary methodologies are employed: biochemical assays and cell-based assays.
Biochemical IC50 Determination
Biochemical assays directly measure the inhibitory effect of a compound on the purified mutant IDH1 enzyme. A common method is the diaphorase-coupled assay, which monitors the consumption of NADPH, a cofactor in the mutant IDH1 reaction.
Generalized Protocol for Biochemical IC50 Assay:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA).
-
Reconstitute purified recombinant mutant IDH1 enzyme in the reaction buffer.
-
Prepare a stock solution of the IDH1 inhibitor in DMSO.
-
Prepare solutions of α-ketoglutarate (α-KG) and NADPH.
-
Prepare a detection solution containing diaphorase and a reporter molecule (e.g., resazurin).
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a microplate.
-
Add serial dilutions of the IDH1 inhibitor to the wells.
-
Add the mutant IDH1 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
After a defined incubation period, add the detection solution.
-
Measure the fluorescence or absorbance of the reporter molecule, which is proportional to the amount of NADPH consumed.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based IC50 Determination
Cell-based assays measure the ability of an inhibitor to reduce the production of the oncometabolite 2-HG in cancer cell lines that endogenously or exogenously express a mutant IDH1.
Generalized Protocol for Cell-Based 2-HG IC50 Assay:
-
Cell Culture:
-
Culture a human cancer cell line known to harbor an IDH1 mutation (e.g., HT1080 fibrosarcoma cells for IDH1-R132C) in appropriate growth medium.
-
-
Inhibitor Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the IDH1 inhibitor for a specified period (e.g., 48-72 hours).
-
-
2-HG Measurement:
-
Collect the cell culture supernatant or cell lysates.
-
Measure the concentration of 2-HG using a suitable method, such as:
-
Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity.
-
Enzymatic Assay: Utilizes a D-2HG dehydrogenase enzyme to convert D-2HG, coupled to a detectable signal.
-
-
-
Data Analysis:
-
Calculate the percentage of 2-HG reduction for each inhibitor concentration compared to a vehicle-treated control.
-
Plot the percentage of 2-HG reduction against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve.
-
Visualizing the Impact of IDH1 Inhibition
To better understand the mechanism of action of IDH1 inhibitors and the workflow for their evaluation, the following diagrams are provided.
References
Orthogonal Validation of Mutant IDH1-IN-4 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mutant IDH1-IN-4, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with other known inhibitors. We present supporting experimental data from biochemical and cellular assays to validate its target engagement, offering a resource for researchers in oncology and drug discovery.
Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. The development of small molecule inhibitors that selectively target mutant IDH1 represents a promising therapeutic strategy. Here, we evaluate the performance of this compound and compare it with established inhibitors, AG-120 (Ivosidenib) and IDH305, through orthogonal validation methods.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency of Mutant IDH1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (as Mutant IDH1-IN-2) | Mutant IDH1 | Fluorescence Biochemical Assay | 16.6 | [1] |
| AG-120 (Ivosidenib) | IDH1 R132H | Biochemical Assay | 12 | [2] |
| IDH305 | IDH1 R132H | Biochemical Assay | 27 |
Table 2: Cellular Activity of Mutant IDH1 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Potency | Reference |
| AGI-5198 (structurally related to AG-120) | U87MG (IDH1 R132H) | 2-HG Inhibition | IC50 | 420 nM | [3] |
| AG-120 (Ivosidenib) | Primary mIDH1 AML cells | 2-HG Inhibition | >96% inhibition at 0.5 µM | [2] | |
| IDH305 | IDH1 R132H/+ cells | 2-HG Inhibition | IC50 | 20 nM |
Orthogonal Validation of Target Engagement
To confidently assess the efficacy of a drug candidate, it is crucial to employ orthogonal validation methods that measure target engagement through different biophysical principles. For this compound, this involves not only quantifying the inhibition of the enzyme's neomorphic activity (2-HG production) but also directly demonstrating its binding to the target protein within a cellular context.
Biomarker Reduction: 2-Hydroxyglutarate (2-HG) Assay
The primary downstream effect of mutant IDH1 inhibition is the reduction of the oncometabolite 2-HG. Measuring cellular 2-HG levels serves as a robust biomarker for target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift is a direct indicator of target binding. While specific CETSA data for this compound is not publicly available, data for other mutant IDH1 inhibitors like AG-120 demonstrates a significant thermal stabilization of the mutant IDH1 protein upon binding, confirming target engagement in cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
2-Hydroxyglutarate (2-HG) Measurement Assay
This protocol describes a common method for quantifying 2-HG levels in cell culture supernatants or cell lysates using a commercially available colorimetric or fluorometric assay kit.
Materials:
-
Cells cultured with and without the test compound.
-
D-2-Hydroxyglutarate Assay Kit (e.g., from Abcam or Sigma-Aldrich).
-
Microplate reader.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
Procedure:
-
Sample Preparation:
-
For cell lysates, wash cells with cold PBS and lyse them using the recommended lysis buffer from the assay kit.
-
For supernatants, collect the cell culture medium.
-
Centrifuge the samples to remove any insoluble material.
-
-
Assay Reaction:
-
Add the prepared samples and standards to the wells of a 96-well plate.
-
Prepare the reaction mix containing the D2HG enzyme and substrate, as per the kit instructions.
-
Add the reaction mix to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the 2-HG concentration in the samples by comparing their readings to the standard curve.
-
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA to assess the target engagement of a compound with mutant IDH1.
Materials:
-
Cells expressing mutant IDH1.
-
Test compound and vehicle control (e.g., DMSO).
-
Cell culture medium.
-
PBS.
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples (e.g., PCR machine or water bath).
-
Western blotting or ELISA equipment.
-
Antibody specific for IDH1.
Procedure:
-
Cell Treatment:
-
Treat cells with the test compound or vehicle at the desired concentrations for a specified time (e.g., 1 hour).
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) to generate a melting curve. For isothermal dose-response experiments, a single optimal temperature is used.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Detection:
-
Analyze the amount of soluble mutant IDH1 protein in each sample using Western blotting or ELISA with an IDH1-specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Visualizations
The following diagrams illustrate the signaling pathway of mutant IDH1 and the workflows of the orthogonal validation assays.
Caption: Mutant IDH1 converts α-KG to the oncometabolite 2-HG, driving tumorigenesis.
Caption: Workflow for 2-HG biomarker assay and CETSA for target engagement.
References
- 1. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-thiohydantoin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Mutant IDH1 Inhibitors: AGI-5198 vs. BAY-1436032
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors: AGI-5198 and BAY-1436032. The information presented is based on preclinical studies in glioma models and is intended to assist researchers in evaluating these compounds for further investigation.
Introduction to Mutant IDH1 and its Inhibitors
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics.[1] Small molecule inhibitors targeting the mutant IDH1 enzyme have emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of two such inhibitors, AGI-5198 and BAY-1436032, based on their performance in in vivo preclinical models.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of AGI-5198 and BAY-1436032 in glioma xenograft models.
Table 1: In Vivo Efficacy in Glioma Xenograft Models
| Parameter | AGI-5198 | BAY-1436032 |
| Tumor Growth Inhibition | 50-60% inhibition in an R132H-IDH1 glioma xenograft model.[2] | Significantly prolonged survival in mice with intracerebrally transplanted human astrocytoma carrying the IDH1R132H mutation.[3] |
| 2-HG Reduction | Dose-dependent reduction of intratumoral R-2HG. Near-complete reduction at 450 mg/kg.[2] 80-90% reduction in intratumoral R-2HG levels in TS603 glioma xenografts.[2] A 2.4-fold reduction in mIDH1 brain tumor tissue. | Strongly reduces 2-HG levels in cells with various IDH1-R132 mutations. Significant reduction of R-2HG levels in a dose-dependent manner in subcutaneous xenograft models. |
| Effect on Survival | Not explicitly stated in terms of median survival increase in the primary study, but tumor growth delay was significant (P = 0.015). | Significantly prolonged survival in two independent experiments in mice with intracerebrally transplanted IDH1R132H human astrocytoma. |
| Mechanism of Action | Induces demethylation of histone H3K9me3 and expression of genes associated with gliogenic differentiation. Primarily impairs tumor cell proliferation rather than inducing apoptosis. | Induces myeloid differentiation in AML models. Reduces cell proliferation and induces glial differentiation in preclinical glioma models. |
Table 2: Dosing and Administration in Preclinical Glioma Models
| Compound | Dose | Administration Route | Animal Model |
| AGI-5198 | 150 mg/kg and 450 mg/kg, daily | Oral gavage | Mice with established R132H-IDH1 glioma xenografts. |
| BAY-1436032 | 37.5 mg/kg and 75 mg/kg, twice daily; 150 mg/kg, once daily | Oral gavage | Mice with intracerebrally transplanted human astrocytoma (IDH1R132H). |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of mutant IDH1 and a typical experimental workflow for in vivo efficacy studies.
Caption: Mutant IDH1 signaling pathway and points of intervention.
References
- 1. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Small Molecule Inhibitors Targeting IDH1 R132H
For researchers, scientists, and drug development professionals, this guide provides an objective side-by-side analysis of prominent small molecule inhibitors targeting the recurrent IDH1 R132H mutation. This comparison is supported by experimental data to inform preclinical research and therapeutic development.
Mutations in isocitrate dehydrogenase 1 (IDH1), particularly the R132H variant, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] This specific mutation confers a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] The production of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[4] Consequently, the development of small molecule inhibitors that specifically target the mutant IDH1 enzyme represents a promising therapeutic strategy.[1] This guide evaluates and compares key inhibitors based on their biochemical potency, cellular activity, and selectivity.
Comparative Efficacy of IDH1 R132H Inhibitors
The following table summarizes the in vitro potency of several notable small molecule inhibitors against the IDH1 R132H mutant protein and, where available, the wild-type (WT) enzyme to indicate selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | Target(s) | IDH1 R132H IC50 (nM) | Wild-Type IDH1 IC50 (nM) | Selectivity (WT/R132H) | Key Characteristics |
| Ivosidenib (AG-120) | Mutant IDH1 | Not explicitly found | 24-71 | Not explicitly found | FDA-approved for AML and cholangiocarcinoma. |
| Vorasidenib (AG-881) | Mutant IDH1/IDH2 | Not explicitly found | Not explicitly found | Not explicitly found | Brain-penetrant dual inhibitor of mutant IDH1 and IDH2. |
| Olutasidenib (FT-2102) | Mutant IDH1 | Not explicitly found | 22,400 | High | Highly selective for mutant IDH1 over wild-type. |
| AGI-5198 | Mutant IDH1 | 70 | >100,000 | >1400-fold | A potent and selective preclinical tool compound. |
| GSK321 | Mutant IDH1 | 4.6 | 46 | 10-fold | A potent preclinical inhibitor with activity against multiple IDH1 mutations. |
Experimental Methodologies
The evaluation of these inhibitors relies on robust biochemical and cell-based assays. Below are detailed protocols for key experiments typically employed in the characterization of IDH1 R132H inhibitors.
Biochemical Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified recombinant IDH1 R132H protein.
Principle: The neomorphic activity of mutant IDH1 R132H involves the conversion of α-ketoglutarate (α-KG) to 2-HG, which is coupled with the oxidation of NADPH to NADP+. The rate of NADPH consumption, monitored by a decrease in fluorescence or absorbance, is used to determine enzyme activity.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human IDH1 R132H enzyme.
-
Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl2, and a reducing agent like DTT.
-
Substrates: α-ketoglutarate (α-KG) and NADPH.
-
Test compounds (inhibitors) dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of measuring fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance at 340 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add a small volume of the diluted test compounds to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Add the purified IDH1 R132H enzyme to all wells except the background control and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Immediately begin kinetic reading of NADPH fluorescence or absorbance at 340 nm for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well.
-
Normalize the data to the DMSO control (100% activity) and background control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based 2-Hydroxyglutarate (2-HG) Assay
This assay measures the intracellular or extracellular levels of the oncometabolite 2-HG in cancer cell lines endogenously expressing the IDH1 R132H mutation.
Principle: The efficacy of an IDH1 R132H inhibitor in a cellular context is determined by its ability to reduce the production of 2-HG. 2-HG levels are quantified using mass spectrometry (LC-MS/MS) or a coupled enzymatic assay.
Protocol:
-
Cell Culture:
-
Culture an appropriate IDH1 R132H mutant cell line (e.g., U87-MG glioblastoma cells engineered to express IDH1 R132H) in standard culture conditions.
-
-
Compound Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 48-72 hours).
-
-
Sample Preparation (for LC-MS/MS):
-
For intracellular 2-HG: Aspirate the media, wash the cells with PBS, and then lyse the cells using a methanol/water extraction buffer. Scrape the cells and collect the lysate.
-
For extracellular 2-HG: Collect the cell culture media.
-
Centrifuge the cell lysates or media to pellet debris. Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of 2-HG. An internal standard (e.g., 13C-labeled 2-HG) is typically used for accurate quantification.
-
-
Data Analysis:
-
Normalize the 2-HG levels to the cell number or total protein concentration.
-
Calculate the percentage of 2-HG reduction relative to the vehicle-treated control.
-
Determine the EC50 value (the concentration of inhibitor that causes a 50% reduction in 2-HG).
-
Signaling Pathways and Experimental Workflow
To visualize the molecular context and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (IDH1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key allosteric inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), a critical enzyme implicated in various cancers. While direct benchmarking data for a compound specifically designated "Mutant IDH1-IN-4" is not publicly available, this document offers a detailed analysis of prominent allosteric inhibitors with published preclinical and clinical data. The information presented herein is intended to serve as a valuable resource for researchers and drug developers in the field of oncology and precision medicine.
Mutations in the IDH1 enzyme, most commonly at the R132 residue, lead to a neomorphic activity that results in the overproduction of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] This accumulation of 2-HG is a key driver in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, by inducing epigenetic dysregulation and altering cellular differentiation.[2] Allosteric inhibitors that bind to a site distinct from the active site of the mutant IDH1 enzyme have emerged as a promising therapeutic strategy. These inhibitors lock the enzyme in an inactive conformation, thereby blocking the production of 2-HG.[3]
This guide will focus on a comparative analysis of the following well-characterized allosteric mutant IDH1 inhibitors:
-
Ivosidenib (AG-120)
-
IDH-305
-
GSK321
-
Vorasidenib (AG-881)
Data Presentation: Quantitative Comparison of Allosteric mIDH1 Inhibitors
The following table summarizes the key in vitro potency and cellular activity data for the selected allosteric inhibitors of mutant IDH1. These values provide a quantitative basis for comparing their efficacy and selectivity.
| Inhibitor | Target Mutant IDH1 Isoform(s) | Biochemical IC50 (nM) | Cellular 2-HG Inhibition EC50 (nM) | Cell Line(s) Used for Cellular Assay | Selectivity vs. Wild-Type IDH1 |
| Ivosidenib (AG-120) | R132H, R132C, R132G, R132L, R132S | 8 - 13[4][5] | 3 - 19 | U87 MG (R132H), HT1080 (R132C), COR-L105 (R132C), HCCC-9810 (R132S) | >100-fold |
| IDH-305 | R132H, R132C | 27 (R132H), 28 (R132C) | 24 (HCT116-IDH1R132H/+) | HCT116-IDH1R132H/+ | >200-fold |
| GSK321 | R132H, R132C, R132G | 4.6 (R132H), 3.8 (R132C), 2.9 (R132G) | 85 | HT1080 (R132C) | >100-fold selectivity over IDH2 |
| Vorasidenib (AG-881) | Dual inhibitor of mIDH1 and mIDH2 | 0.04 - 22 (for various mIDH1 mutations) | Not explicitly stated in the provided results | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
Mutant IDH1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1 protein.
-
Principle: The assay measures the consumption of the cofactor NADPH, which is oxidized to NADP+ during the conversion of α-ketoglutarate (α-KG) to 2-HG by the mutant IDH1 enzyme. The decrease in NADPH is monitored by measuring the absorbance or fluorescence at a specific wavelength.
-
Materials:
-
Purified recombinant mutant IDH1 enzyme (e.g., R132H, R132C).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, 0.005% Tween 20, pH 7.4).
-
α-Ketoglutarate (α-KG) substrate.
-
NADPH cofactor.
-
Test compounds (inhibitors) at various concentrations.
-
Microplate reader.
-
-
Procedure:
-
The mutant IDH1 enzyme is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes) in the assay buffer containing NADPH.
-
The enzymatic reaction is initiated by the addition of the substrate, α-KG.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 25°C).
-
The consumption of NADPH is monitored kinetically by measuring the decrease in absorbance at 340 nm.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.
-
Cellular 2-HG Measurement Assay
This cell-based assay determines the potency of an inhibitor in reducing the intracellular levels of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.
-
Principle: Cancer cells with an IDH1 mutation are treated with the test inhibitor. After a specific incubation period, the cells are lysed, and the intracellular concentration of 2-HG is measured using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) or an enzymatic assay.
-
Materials:
-
IDH1-mutant cancer cell line (e.g., HT1080, U87 MG with engineered mIDH1 expression).
-
Cell culture medium and reagents.
-
Test compounds (inhibitors) at various concentrations.
-
Lysis buffer.
-
LC-MS/MS system or a commercial D-2-hydroxyglutarate assay kit.
-
-
Procedure:
-
IDH1-mutant cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test inhibitor and incubated for a specified duration (e.g., 24 to 48 hours).
-
Following treatment, the cell culture medium is removed, and the cells are washed.
-
The cells are lysed to release the intracellular metabolites.
-
The concentration of 2-HG in the cell lysates is quantified using LC-MS/MS or a specific enzymatic assay that detects D-2HG.
-
The EC50 value (the concentration of inhibitor that causes a 50% reduction in 2-HG levels) is calculated by plotting the 2-HG concentration against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of Mutant IDH1
Caption: Signaling pathway of mutant IDH1 and the mechanism of allosteric inhibition.
Experimental Workflow for Evaluating Allosteric mIDH1 Inhibitors
Caption: A typical experimental workflow for the discovery and evaluation of allosteric mIDH1 inhibitors.
References
- 1. Rational Computational Approaches in Drug Discovery: Potential Inhibitors for Allosteric Regulation of Mutant Isocitrate Dehydrogenase-1 Enzyme in Cancers [mdpi.com]
- 2. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Mutant IDH1-IN-4
Hazard and Safety Information
Based on the available data for a surrogate mutant IDH1 inhibitor, "mutant IDH1 inhibitor VVS," researchers should handle Mutant IDH1-IN-4 with caution. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Key Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant[1].
Quantitative Data Summary
For safe handling and storage, please refer to the following information.
| Property | Value | Source |
| Storage Temperature | Powder: -20°C (2 years) In DMSO: 4°C (2 weeks), -80°C (6 months) | DC Chemicals[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | DC Chemicals[1] |
Experimental Workflow for Proper Disposal
The following diagram outlines the step-by-step procedure for the safe disposal of this compound.
Detailed Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.
2. Waste Segregation:
-
Solid Waste: This includes unused or expired this compound powder, contaminated vials, weigh boats, and disposable lab equipment.
-
Liquid Waste: This includes solutions of this compound, for example, dissolved in DMSO or other solvents.
3. Waste Collection:
-
Solid Waste: Carefully place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste. Avoid generating dust.
-
Liquid Waste: Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste. Ensure the container is compatible with the solvents used.
4. Labeling and Sealing:
-
Clearly label the hazardous waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Toxic," "Aquatic Hazard").
-
Ensure the containers are tightly sealed to prevent leaks or spills.
5. Storage:
-
Store the sealed hazardous waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials[1].
6. Final Disposal:
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. Follow your institution's specific procedures for arranging a hazardous waste pickup. The primary directive is to "Dispose of contents/ container to an approved waste disposal plant".
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
